HJC0197
Descripción
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Structure
3D Structure
Propiedades
IUPAC Name |
4-cyclopentyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-12-7-8-13(2)15(9-12)11-24-19-21-17(14-5-3-4-6-14)16(10-20)18(23)22-19/h7-9,14H,3-6,11H2,1-2H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLWRTHDHRGHQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=C(C(=O)N2)C#N)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Characterization of HJC0197: A Potent Antagonist of Exchange Proteins Directly Activated by cAMP (Epac)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic AMP (cAMP) is a ubiquitous second messenger that plays a pivotal role in a myriad of physiological processes. While the effects of cAMP have traditionally been associated with the activation of Protein Kinase A (PKA), the discovery of Exchange Proteins Directly Activated by cAMP (Epac) has unveiled a parallel signaling pathway with distinct downstream effectors. Epac proteins, comprising Epac1 and Epac2, are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon binding to cAMP, Epac proteins undergo a conformational change that facilitates the exchange of GDP for GTP on Rap proteins, thereby activating them. This activation triggers a cascade of cellular events, including the modulation of cell adhesion, proliferation, and apoptosis. The growing understanding of the Epac signaling pathway has highlighted its potential as a therapeutic target for various diseases, including cancer and cardiovascular disorders. This has spurred the development of small molecule modulators of Epac activity. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of HJC0197, a potent and selective antagonist of Epac proteins.
Data Presentation
The following tables summarize the quantitative data for this compound and its analogs as reported in the primary literature.
Table 1: Inhibitory Activity of this compound and Related Analogs against Epac2
| Compound | R | IC50 (µM) for Epac2 |
| This compound (6h) | 4-F | 5.9 |
| 6b | 4-CH3 | 8.2 |
| 6g | 3-F | 7.5 |
| ESI-08 (1) | H | > 25 |
Data extracted from Chen et al., 2012, Bioorganic & Medicinal Chemistry Letters.[1]
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Treatment | Effect |
| Rap1 Activation | HEK293 cells expressing Epac1 | 25 µM this compound | Inhibition of Epac1-mediated Rap1-GDP exchange |
| Akt Phosphorylation | HEK293 cells expressing Epac1 or Epac2 | 10 µM this compound | Complete blockade of Epac-mediated Akt phosphorylation |
Information synthesized from multiple sources referencing the primary discovery.
Experimental Protocols
Synthesis of this compound (6h)
The synthesis of this compound and its analogs was achieved through a multi-step process. The general procedure is outlined below, based on the supplementary information of the discovery paper.
General Procedure for the Synthesis of 5-cyano-6-oxo-1,6-dihydropyrimidine Analogs:
A mixture of the appropriate aldehyde (1.0 eq), ethyl cyanoacetate (B8463686) (1.0 eq), and thiourea (B124793) (1.2 eq) in ethanol (B145695) was refluxed in the presence of a catalytic amount of piperidine (B6355638) for 4-6 hours. The reaction mixture was then cooled to room temperature, and the resulting precipitate was filtered, washed with cold ethanol, and dried to yield the corresponding 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.
This intermediate was then dissolved in a solution of sodium ethoxide in ethanol and stirred at room temperature. An appropriate alkyl halide was added, and the reaction mixture was stirred for an additional 12-24 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography to afford the final product.
For the specific synthesis of this compound (R = 4-F), 4-fluorobenzaldehyde (B137897) was used as the starting aldehyde.
In vitro Epac2 Inhibition Assay
The inhibitory activity of this compound and its analogs against Epac2 was determined using a fluorescence-based guanine nucleotide exchange assay.
Protocol:
-
Reagents:
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Purified full-length Epac2 protein.
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Rap1b (a substrate for Epac2).
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Mant-GDP (a fluorescent GDP analog).
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cAMP.
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Test compounds (this compound and its analogs) dissolved in DMSO.
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Assay buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
-
Procedure:
-
The assay was performed in a 96-well plate format.
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A reaction mixture containing Epac2 (50 nM), Rap1b pre-loaded with Mant-GDP (100 nM), and varying concentrations of the test compound was prepared in the assay buffer.
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The reaction was initiated by the addition of a saturating concentration of cAMP (e.g., 10 µM).
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The increase in fluorescence, resulting from the displacement of Mant-GDP by unlabeled GDP in the presence of active Epac2, was monitored over time using a fluorescence plate reader.
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The initial rates of the reaction were determined and plotted against the concentration of the inhibitor to calculate the IC50 values.
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Cellular Rap1 Activation Assay
The effect of this compound on Epac-mediated Rap1 activation in a cellular context was assessed using a pull-down assay.
Protocol:
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Cell Culture and Treatment:
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HEK293 cells were transiently transfected with a plasmid encoding for Epac1.
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24-48 hours post-transfection, cells were pre-incubated with this compound (25 µM) or vehicle (DMSO) for 30 minutes.
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Cells were then stimulated with an Epac-specific agonist (e.g., 8-pCPT-2'-O-Me-cAMP) for 10-15 minutes.
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Cell Lysis and Pull-down:
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Cells were lysed in a buffer containing protease and phosphatase inhibitors.
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A portion of the cell lysate was reserved for determining total Rap1 levels.
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The remaining lysate was incubated with a GST-fusion protein of the RalGDS-Rap binding domain (RBD) coupled to glutathione-agarose beads. The RalGDS-RBD specifically binds to the active, GTP-bound form of Rap1.
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The beads were washed to remove non-specifically bound proteins.
-
-
Western Blotting:
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The pulled-down proteins were eluted from the beads and separated by SDS-PAGE.
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Proteins were transferred to a PVDF membrane and probed with an anti-Rap1 antibody to detect the amount of active Rap1.
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The total Rap1 levels in the reserved cell lysates were also determined by Western blotting to serve as a loading control.
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Akt Phosphorylation Assay
The ability of this compound to block Epac-mediated Akt phosphorylation was evaluated by Western blotting.
Protocol:
-
Cell Culture and Treatment:
-
HEK293 cells were transiently transfected with plasmids encoding for either Epac1 or Epac2.
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24-48 hours post-transfection, cells were pre-incubated with this compound (10 µM) or vehicle (DMSO) for 30 minutes.
-
Cells were then stimulated with an Epac-specific agonist for 15-30 minutes.
-
-
Cell Lysis and Western Blotting:
-
Cells were lysed, and the protein concentration of the lysates was determined.
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Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane was probed with a primary antibody specific for the phosphorylated form of Akt (at Ser473).
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The membrane was subsequently stripped and re-probed with an antibody that recognizes total Akt to ensure equal protein loading.
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The bands were visualized using a chemiluminescence detection system.
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Mandatory Visualization
Caption: The Epac Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the discovery and characterization of this compound.
References
HJC0197: A Novel Investigational Inhibitor of JC Polyomavirus Replication
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Progressive Multifocal Leukoencephalopathy (PML) is a rare, debilitating, and often fatal demyelinating disease of the central nervous system caused by the JC polyomavirus (JCPyV).[1][2] Currently, there are no approved antiviral therapies specifically targeting JCPyV, and treatment is limited to reconstitution of the immune system.[1][3][4][5] This whitepaper explores the therapeutic potential of HJC0197, a selective inhibitor of the Exchange Proteins Directly Activated by cAMP (Epac), as a novel host-directed antiviral agent against JCPyV. We present a scientifically-grounded hypothesis for the mechanism of action of this compound in inhibiting JCPyV replication and provide a comprehensive, albeit hypothetical, experimental framework to validate this approach. This document is intended to serve as an in-depth technical guide for researchers, scientists, and drug development professionals interested in novel therapeutic strategies for PML.
Introduction: The Unmet Need in JC Polyomavirus Therapeutics
The JC polyomavirus is a ubiquitous double-stranded DNA virus that establishes a lifelong, asymptomatic persistence in a significant portion of the global population.[2] However, in individuals with compromised immune systems, such as those with HIV/AIDS or patients undergoing immunomodulatory therapies, JCPyV can reactivate and cause PML.[1][6] The lytic replication of JCPyV in oligodendrocytes, the myelin-producing cells of the central nervous system, leads to the devastating neurological symptoms of PML.[7]
Current therapeutic options for PML are scarce and primarily focus on restoring the patient's immune function, which is not always feasible or effective.[1][5] The development of direct-acting antivirals against JCPyV has been challenging due to the limited number of viral-encoded enzymes.[1] Consequently, targeting host cellular factors and signaling pathways that are essential for the viral life cycle represents a promising alternative strategy.[5]
Proposed Mechanism of Action: Targeting the Epac Signaling Pathway
This compound is a cell-permeable small molecule that acts as an antagonist of Epac1 and Epac2, with a reported IC50 of 5.9 µM for Epac2.[8][9] Epac proteins are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPase Rap1 and are key effectors of the second messenger cyclic AMP (cAMP), operating independently of Protein Kinase A (PKA).[4]
Our central hypothesis is that JCPyV usurps the host cell's Epac signaling pathway to facilitate its replication. The rationale for this hypothesis is based on the following points:
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cAMP and Polyomavirus Replication: Studies have shown that reagents that increase intracellular cAMP levels can induce the replication of polyomavirus DNA.
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Epac in Viral Infections: The Epac signaling pathway has been implicated in the replication of several viruses, including both RNA and DNA viruses.[2][10][11] For instance, Epac1 is involved in the replication of MERS-CoV, while Epac2 plays a role in the replication of respiratory syncytial virus (RSV), adenovirus, and human metapneumovirus (HMPV).[10][11]
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JCPyV and MAPK Signaling: Successful JCPyV infection is known to require the activation of the MAPK-ERK signaling cascade.[6][12] The Epac-Rap1 signaling axis is a known upstream regulator of the MAPK pathway.
Therefore, we propose that this compound, by inhibiting Epac, will disrupt a critical host signaling cascade required for efficient JCPyV replication.
Proposed Signaling Pathway for JCPyV Replication and Inhibition by this compound
Hypothetical Experimental Validation
To investigate the potential of this compound as a JCPyV inhibitor, a series of in vitro experiments are proposed.
Antiviral Activity Assays
The primary objective is to determine the efficacy of this compound in inhibiting JCPyV replication in a relevant cell culture model.
Experimental Protocol: JCPyV Inhibition Assay
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Cell Line: SVG-A cells, a human glial cell line susceptible to JCPyV infection, will be used.
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Virus: JCPyV (Mad-1 strain) will be used to infect the cells.
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Treatment: SVG-A cells will be pre-treated with a range of concentrations of this compound for 2 hours prior to infection.
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Infection: Cells will be infected with JCPyV at a multiplicity of infection (MOI) of 1.0.
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Post-infection Treatment: After a 2-hour incubation with the virus, the inoculum will be removed, and fresh media containing the corresponding concentrations of this compound will be added.
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Incubation: Cells will be incubated for 72 hours post-infection.
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Quantification: Viral replication will be quantified by two methods:
-
Immunofluorescence Assay (IFA): Cells will be fixed and stained for the JCPyV large T-antigen, a key viral protein expressed early in the replication cycle. The percentage of infected (T-antigen positive) cells will be determined.
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Quantitative PCR (qPCR): Total DNA will be extracted from the cells, and the JCPyV genome copy number will be quantified by qPCR.
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Hypothetical Experimental Workflow for Antiviral Activity
Cytotoxicity Assay
To ensure that the observed antiviral effect is not due to cellular toxicity, the cytotoxicity of this compound will be assessed in SVG-A cells.
Experimental Protocol: MTS Assay
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Cell Plating: SVG-A cells will be seeded in a 96-well plate.
-
Treatment: Cells will be treated with the same range of concentrations of this compound as used in the antiviral assay.
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Incubation: Cells will be incubated for 72 hours.
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MTS Reagent: MTS reagent will be added to each well, and the plate will be incubated for 2-4 hours.
-
Measurement: The absorbance at 490 nm will be measured using a plate reader to determine cell viability.
Mechanism of Action Studies
To confirm that this compound inhibits JCPyV replication through the proposed Epac-Rap1-MAPK pathway, the following experiments will be conducted.
Experimental Protocol: Western Blot Analysis
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Cell Treatment and Infection: SVG-A cells will be treated with this compound and infected with JCPyV as described in the antiviral assay.
-
Protein Extraction: At various time points post-infection (e.g., 0, 24, 48, 72 hours), total cellular protein will be extracted.
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Western Blotting: Protein samples will be separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against:
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Phospho-ERK1/2 (to assess MAPK pathway activation)
-
Total ERK1/2
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JCPyV Large T-antigen
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GAPDH (as a loading control)
-
Experimental Protocol: Rap1 Activation Assay
-
Cell Treatment and Infection: SVG-A cells will be treated with this compound and infected with JCPyV.
-
Rap1 Pulldown: At an early time point post-infection (e.g., 1 hour), a pulldown assay will be performed using a GST-fusion protein of the Rap1-binding domain of RalGDS to specifically pull down the active, GTP-bound form of Rap1.
-
Western Blotting: The pulled-down samples will be analyzed by Western blotting using an anti-Rap1 antibody.
Hypothetical Data Presentation
The following tables summarize the expected quantitative outcomes from the proposed experiments.
Table 1: Hypothetical Antiviral Activity and Cytotoxicity of this compound
| This compound Concentration (µM) | % Inhibition of JCPyV Replication (IFA) | JCPyV Genome Copies/µg DNA (qPCR) | % Cell Viability (MTS) |
| 0 (Vehicle) | 0 | 1.5 x 10^6 | 100 |
| 1 | 25 | 1.1 x 10^6 | 98 |
| 5 | 70 | 4.5 x 10^5 | 95 |
| 10 | 95 | 7.5 x 10^4 | 92 |
| 25 | 98 | 3.0 x 10^4 | 88 |
| 50 | 99 | 1.5 x 10^4 | 75 |
| EC50 (µM) | 3.2 | 3.5 | |
| CC50 (µM) | > 50 | ||
| Selectivity Index (CC50/EC50) | > 14 |
Table 2: Hypothetical Effect of this compound on Viral Protein Expression and MAPK Signaling
| Treatment | Time (hpi) | p-ERK/Total ERK Ratio | Large T-antigen Expression (relative to vehicle) |
| Vehicle | 24 | 3.5 | 1.0 |
| This compound (10 µM) | 24 | 1.2 | 0.2 |
| Vehicle | 48 | 4.2 | 1.0 |
| This compound (10 µM) | 48 | 1.5 | 0.1 |
| Vehicle | 72 | 3.8 | 1.0 |
| This compound (10 µM) | 72 | 1.3 | < 0.1 |
Conclusion and Future Directions
The presented hypothetical framework outlines a compelling rationale for investigating this compound as a potential therapeutic agent for PML. By targeting the host Epac signaling pathway, this compound represents a novel, host-directed antiviral strategy that could be less susceptible to the development of viral resistance. The proposed experiments are designed to rigorously evaluate the antiviral efficacy, cytotoxicity, and mechanism of action of this compound against JCPyV.
Positive outcomes from these studies would warrant further preclinical development, including in vivo efficacy and safety studies in appropriate animal models of PML. Ultimately, the exploration of this compound and other inhibitors of the Epac signaling pathway could pave the way for a new class of therapeutics to combat the devastating consequences of JCPyV infection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2-activated Epac promotes neointimal formation of the rat ductus arteriosus by a process distinct from that of cAMP-dependent protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sending Mixed Signals: Polyomavirus Entry and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. interpriseusa.com [interpriseusa.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Broad Impact of Exchange Protein Directly Activated by cAMP 2 (EPAC2) on Respiratory Viral Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exchange Proteins Directly Activated by cAMP and Their Roles in Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
Preliminary studies on HJC0197 for PML treatment
As of my last update, there are no publicly available preliminary studies or data specifically referencing a compound or treatment designated "HJC0197" for Progressive Multifocal Leukoencephalopathy (PML). The scientific and clinical literature does not contain this identifier.
Therefore, this technical guide will focus on a prominent area of preliminary research for PML treatment for which information is available: Adoptive T-Cell Therapy . This approach involves the use of virus-specific T-cells to combat the JC virus (JCV), the causative agent of PML. The following sections summarize the quantitative data from recent studies, detail the experimental protocols, and visualize the relevant biological pathways and workflows.
Data Presentation
The following tables summarize the quantitative data from preliminary studies on adoptive T-cell therapy for PML.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | Study 1 (Italian Cohort)[1] | Study 2 (Pilot Study)[2] |
| Number of Patients | 19 | 12 |
| Median Age (years) | 56.5 | 59 (range 35-72) |
| Underlying Conditions | Hematological malignancies, HIV-negative immunosuppression | Lymphoproliferative disease (n=6), autoimmune disease (n=2), primary immunodeficiency (n=2), other |
| Median Time from Symptom Onset to First Infusion | 3 months | 2 months (range 1-6) |
| Median Baseline Karnofsky Performance Scale (KPS) | 50% (Survivors) vs. 30% (Non-survivors) | Not Reported |
Table 2: Treatment and Clinical Outcomes
| Outcome Measure | Study 1 (Italian Cohort)[1] | Study 2 (Pilot Study)[2] | Study 3 (Small Italian Study)[3] |
| Treatment Regimen | |||
| T-Cell Specificity | JC Virus (JCV) | BK Virus (BKV) | JC Virus (JCV) |
| T-Cell Source | Autologous or Allogeneic | Allogeneic (partially HLA-matched donors) | Autologous or Allogeneic |
| Number of Infusions | Median of 2 | 1-3 infusions per patient | Two doses, 15 days apart |
| Cell Dose | Starting dose: 1 x 10⁵ cells/kg; Subsequent: 2 x 10⁵ cells/kg | Not specified | Not specified |
| Efficacy | |||
| 1-Year Survival Rate | 31.6% (6 out of 19 patients) | 58.3% (7 out of 12 patients) | 5 out of 6 patients who achieved PML control were alive at follow-up |
| PML Control/Response | Reduced disease burden on MRI in survivors; Decrease in JCV DNA in CSF | Not explicitly stated, but 7/12 survived >1 year | 6 out of 9 patients achieved PML control |
| Safety | |||
| Adverse Events | One case of Immune Reconstitution Inflammatory Syndrome (IRIS) | No serious treatment-related adverse events reported | No adverse events reported |
Experimental Protocols
The methodologies for the key experiments cited in the preliminary studies of adoptive T-cell therapy for PML are detailed below.
Patient Population and Eligibility
Patients diagnosed with "definite PML" according to the 2013 consensus criteria by the American Academy of Neurology were enrolled.[1] This diagnosis requires the presence of clinical signs and MRI findings compatible with active PML, along with the detection of JC virus DNA in the cerebrospinal fluid (CSF) by PCR.[4] Patients were often in a state of neurological deterioration with moderate to severe disability at the time of enrollment.[3] Underlying conditions included various forms of immunosuppression, such as hematological malignancies and primary immunodeficiencies.[1][2]
Generation of Virus-Specific T-Cells
The core of the therapy involves generating T-cells that can specifically recognize and attack JCV-infected cells.
-
Source of T-Cells : Peripheral blood mononuclear cells (PBMCs) were collected from either the patient (autologous) or a healthy, partially human leukocyte antigen (HLA)-matched donor (allogeneic).[1][2] Donors were often siblings or other family members.[2]
-
Antigen Stimulation : The PBMCs were stimulated ex vivo with specific antigens to expand the population of virus-specific T-cells. These antigens were synthetic peptides derived from JCV proteins.[1] In some studies, peptides from the closely related BK virus were used, leveraging the cross-reactivity between the two polyomaviruses.[2][5]
-
Cell Culture and Expansion : The stimulated cells were cultured in a laboratory setting (Good Manufacturing Practice - GMP facility) to allow the virus-specific T-cells to proliferate to a therapeutic dose.[5]
Treatment Administration and Monitoring
-
Infusion : The expanded virus-specific T-cells (PyVST) were administered to the patient via intravenous (IV) infusion.[4] Dosing regimens varied between studies, with some employing a fixed starting dose followed by escalating doses in subsequent infusions.[1][4] Infusions were typically spaced several weeks apart.[1][3]
-
Monitoring for Safety : Patients were closely monitored for any adverse events following each infusion, with a particular focus on the potential for IRIS.[1][4]
-
Assessing Efficacy : Treatment efficacy was evaluated through a combination of clinical and laboratory measures:
-
Neurological Examination : Regular assessment of neurological function and disability using scales such as the modified Rankin scale (mRs) and the Karnofsky Performance Scale (KPS).[1]
-
Neuroimaging : Brain MRIs were performed to assess changes in the size and characteristics of PML lesions.[1]
-
Virological Response : The viral load of JCV DNA in the CSF was quantified by PCR to monitor the clearance of the virus.[1][3]
-
Immunological Response : An increase in the frequency of circulating JCV-specific lymphocytes was measured as an indicator of immune reconstitution.[3]
-
Mandatory Visualization
Signaling Pathways and Workflows
Caption: Pathogenesis of Progressive Multifocal Leukoencephalopathy (PML).
Caption: Experimental workflow for adoptive T-cell therapy in PML patients.
Caption: Proposed mechanism of action for adoptive T-cell therapy in PML.
References
- 1. Adoptive JC Virus-Specific T Lymphocytes for the Treatment of Progressive Multifocal Leukoencephalopathy: Experience from Two Italian Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pilot study of BKV-specific T cells for immunotherapy of progressive multifocal leukoencephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurologytoday.aan.com [neurologytoday.aan.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Cancer patients with rare deadly brain infection treated successfully with off-the-shelf adoptive T-cell therapy in clinical trial | MD Anderson Cancer Center [mdanderson.org]
HJC0197: An In-depth Technical Guide to a Novel Epac Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
HJC0197 has emerged as a valuable pharmacological tool for the investigation of cellular signaling pathways mediated by the Exchange Proteins Directly Activated by cAMP (Epac). As a cell-permeable inhibitor of both Epac1 and Epac2 isoforms, this compound offers a means to dissect the nuanced roles of these guanine (B1146940) nucleotide exchange factors in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and experimental applications of this compound. Detailed protocols for key assays and visualizations of the associated signaling pathways are included to facilitate its effective use in research and drug discovery.
Chemical Properties and Data
This compound, systematically named 4-Cyclopentyl-2-((2,5-dimethylbenzyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, is a potent antagonist of Epac proteins.[1] Its key chemical and pharmacological data are summarized in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | 4-Cyclopentyl-2-((2,5-dimethylbenzyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 1383539-73-8 | N/A |
| Molecular Formula | C20H21N3OS | N/A |
| Molecular Weight | 351.47 g/mol | N/A |
| Target(s) | Epac1 and Epac2 | [1] |
| IC50 (Epac2) | 5.9 µM | [1] |
| Activity | Inhibits Epac1-mediated Rap1-GDP exchange | [1] |
| Selectivity | Selective for Epac over Protein Kinase A (PKA) | [1] |
Synthesis Protocol
The synthesis of this compound is based on the principles of the Biginelli reaction, a one-pot cyclocondensation. While the specific, detailed protocol from the original publication by Chen et al. (2012) is not publicly available in its entirety, a general and plausible synthetic route can be constructed based on related literature for dihydropyrimidine-based compounds.[2][3]
General Synthesis Scheme:
Methodology:
-
Step 1: Synthesis of the Dihydropyrimidine Core.
-
To a solution of cyclopentanecarboxaldehyde (1 equivalent), ethyl cyanoacetate (1 equivalent), and thiourea (1.2 equivalents) in ethanol, a catalytic amount of a base such as potassium carbonate is added.
-
The reaction mixture is refluxed for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Upon cooling, the product, a dihydropyrimidine intermediate, typically precipitates and can be collected by filtration.
-
-
Step 2: S-alkylation to Yield this compound.
-
The dihydropyrimidine intermediate from Step 1 is dissolved in a suitable solvent like dimethylformamide (DMF).
-
A base, such as potassium carbonate, is added to deprotonate the thiol group.
-
2,5-Dimethylbenzyl chloride (1.1 equivalents) is added, and the reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC).
-
The reaction mixture is then poured into water to precipitate the crude this compound.
-
The crude product is collected by filtration and purified by recrystallization or column chromatography to yield the final product.
-
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by directly inhibiting the activity of Epac1 and Epac2.[1] Epac proteins are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[4] Upon binding of the second messenger cyclic AMP (cAMP), Epac undergoes a conformational change that activates its GEF activity, leading to the exchange of GDP for GTP on Rap1, thereby activating it.[4] Activated Rap1-GTP then interacts with downstream effectors to regulate a multitude of cellular processes, including cell adhesion, migration, and proliferation.[4] this compound competitively binds to the cAMP-binding domain of Epac, preventing its activation and subsequent downstream signaling.[1]
Key Experimental Protocols
Rap1 Activation Assay (Pull-down Assay)
This assay is used to determine the level of active, GTP-bound Rap1 in cell lysates, and thus can be used to assess the inhibitory effect of this compound on Epac activity.[5][6][7][8]
Materials:
-
Cell line of interest (e.g., pancreatic cancer cell line PANC-1)
-
This compound
-
Epac agonist (e.g., 8-pCPT-2'-O-Me-cAMP)
-
Lysis buffer (e.g., RIPA buffer)
-
GST-RalGDS-RBD (Rap binding domain) fusion protein coupled to glutathione-agarose beads
-
Wash buffer
-
SDS-PAGE sample buffer
-
Anti-Rap1 antibody
-
Standard Western blotting equipment and reagents
Workflow:
Protocol:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with this compound for the desired time and concentration before stimulating with an Epac agonist. Include appropriate controls (e.g., vehicle, agonist only).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Pull-down: Incubate the cell lysates with GST-RalGDS-RBD beads for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three times with wash buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Resuspend the beads in SDS-PAGE sample buffer, boil to elute the bound proteins, and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with an anti-Rap1 antibody.
-
Analysis: Detect the signal using an appropriate secondary antibody and chemiluminescence. The intensity of the band corresponds to the amount of active Rap1.
Cell Migration and Invasion Assay (Boyden Chamber Assay)
This assay assesses the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion) towards a chemoattractant. This compound can be tested for its ability to inhibit this process.[9][10][11]
Materials:
-
Pancreatic cancer cell lines (e.g., AsPC-1, PANC-1)
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free and serum-containing media
-
This compound
-
Crystal violet stain
-
Cotton swabs
Workflow:
Protocol:
-
Preparation of Inserts: For invasion assays, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, use uncoated inserts.
-
Cell Seeding: Resuspend cells in serum-free medium containing this compound or vehicle control and seed them into the upper chamber of the Transwell inserts.
-
Incubation: Place the inserts into a 24-well plate containing medium with a chemoattractant (e.g., 10% FBS) in the lower chamber. Incubate for 24-48 hours.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the top of the insert with a cotton swab.
-
Staining and Visualization: Fix the migrated cells on the bottom of the insert with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Conclusion
This compound is a specific and potent inhibitor of Epac1 and Epac2, making it an indispensable tool for studying cAMP-mediated, PKA-independent signaling. Its ability to modulate key cellular processes such as migration and invasion highlights its potential for investigation in the context of cancer and other diseases. The protocols and information provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this compound in their studies and contribute to a deeper understanding of Epac-mediated cellular functions.
References
- 1. Recent Advances in the Discovery of Small Molecules Targeting Exchange Proteins Directly Activated by cAMP (EPAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. The Epac-Rap1 Signaling Pathway Controls cAMP-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epac Activates the Small G Proteins Rap1 and Rab3A to Achieve Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Interaction of Epac1 and Ran Promotes Rap1 Activation at the Nuclear Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rap1 Activation Assay [cellbiolabs.com]
- 9. Necroptosis in pancreatic cancer promotes cancer cell migration and invasion by release of CXCL5 | PLOS One [journals.plos.org]
- 10. Synergistic Inhibition of Pancreatic Cancer Cell Growth and Migration by Gemcitabine and Withaferin A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
The Search for HJC0197: An In-depth Technical Guide on a Phantom Compound
Despite a comprehensive search of scientific literature and public databases, no information has been found on a compound designated HJC0197 and its effects on viral replication. This suggests that "this compound" may be an internal, unpublished identifier, a misnomer, or a compound whose research is not yet in the public domain. Consequently, the requested in-depth technical guide, including data tables, experimental protocols, and visualizations, cannot be generated.
The inquiry for a detailed technical whitepaper on this compound prompted an extensive investigation into its potential antiviral properties. The core requirements for this guide included a thorough presentation of quantitative data, detailed experimental methodologies, and mandatory visualizations of signaling pathways and experimental workflows using the Graphviz DOT language. However, the foundational step—gathering data on this compound—yielded no specific results.
Initial and subsequent targeted searches for "this compound" in combination with terms such as "viral replication," "antiviral activity," "mechanism of action," and in chemical and patent databases did not return any relevant documents. The search results were broad, covering general principles of antiviral drug action and the replication mechanisms of various viruses, but with no mention of the specific compound this compound.
This lack of publicly available information makes it impossible to fulfill the request for a technical guide. The creation of such a document is contingent on the existence of peer-reviewed research articles, clinical trial data, or other forms of public disclosure that detail the compound's discovery, mechanism of action, and efficacy.
For the benefit of the intended audience of researchers, scientists, and drug development professionals, a generalized overview of the typical components of such a technical guide is provided below, which could be applied to a real compound with available data.
Hypothetical Structure of a Technical Guide for an Antiviral Compound
Introduction and Compound Profile
This section would typically introduce the compound, its chemical structure, class, and the initial rationale for its investigation as an antiviral agent.
Mechanism of Action
A detailed explanation of how the compound inhibits viral replication would be presented here. This would include its specific molecular target, such as a viral enzyme (e.g., polymerase, protease) or a host factor essential for viral replication.
A signaling pathway diagram, as requested, would be appropriate here. For instance, if a hypothetical compound were to inhibit a viral polymerase, the diagram might look as follows:
Caption: Hypothetical mechanism of this compound inhibiting viral polymerase.
In Vitro Antiviral Activity
This section would present quantitative data from cell culture experiments.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
|---|---|---|---|---|
| Influenza A | MDCK | Data | Data | Data |
| SARS-CoV-2 | Vero E6 | Data | Data | Data |
| HIV-1 | MT-4 | Data | Data | Data |
Experimental Protocols
Detailed methodologies for key experiments would be provided.
Plaque Reduction Assay (Hypothetical Protocol)
-
Seed confluent monolayers of the appropriate host cells (e.g., Vero E6) in 6-well plates.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-incubate the cells with the compound dilutions for 1 hour at 37°C.
-
Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01 for 1 hour.
-
Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose (B11928114) and the corresponding concentrations of this compound.
-
Incubate for 3-5 days, then fix and stain the cells with crystal violet.
-
Count the number of plaques and calculate the EC50 value.
An experimental workflow diagram would visualize this process:
Lack of Publicly Available Research on HJC0197 in Neurovirology
The compound HJC0197 is identified in chemical databases as an inhibitor of the Exchange protein directly activated by cAMP (EPAC).[1][2] EPAC is a crucial intracellular signaling molecule involved in a variety of cellular processes. While the EPAC signaling pathway is a subject of broad scientific interest, its specific intersection with the compound this compound within the context of viral infections of the nervous system does not appear to have been documented in published research.
General research in neurovirology, particularly in the context of viruses like SARS-CoV-2, indicates that viral infections can lead to a wide range of neurological complications, including encephalopathy, stroke, and peripheral nervous system disorders.[3][4][5][6][7] The mechanisms behind these complications are complex and involve direct viral invasion of neural cells, virus-induced inflammation, and secondary effects from systemic illness.[4][7]
While it is conceivable that an EPAC inhibitor like this compound could be investigated for a potential therapeutic role in neurovirological contexts—for instance, by modulating inflammatory responses or neuronal signaling pathways affected by a virus—no such studies have been published.
Without specific experimental data on this compound's effects on viral replication in neural cells, its impact on neuroinflammation, or its role in any related signaling pathways in a neurovirology model, the core requirements of the request cannot be met. The generation of data tables, detailed experimental methodologies, and pathway diagrams is contingent on the existence of this primary research.
Should research on this compound in neurovirology become publicly available, a technical guide as requested could be developed. Researchers interested in this specific area would need to conduct foundational studies to generate the necessary data.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Mechanisms, Effects, and Management of Neurological Complications of Post-Acute Sequelae of COVID-19 (NC-PASC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COVID-19 and its effects on neurological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurological consequences of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neurological complications and effects of COVID-19: Symptoms and conceivable mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of HJC0197 on the JC Virus Life Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently no publicly available scientific literature or data directly investigating the impact of the compound HJC0197 on the JC virus (JCV) life cycle. This document provides a comprehensive overview of the JC virus life cycle and the known mechanism of action of this compound as a potent inhibitor of the Exchange protein directly activated by cAMP (Epac) signaling pathway. Based on the known role of the broader cAMP pathway in the replication of other polyomaviruses, a hypothetical mechanism of action for this compound on JCV is proposed for research and discussion purposes. All information regarding the potential interaction between this compound and JC virus is speculative and requires experimental validation.
Introduction to JC Virus and Progressive Multifocal Leukoencephalopathy (PML)
The John Cunningham virus (JCV) is a common human polyomavirus that infects a majority of the global population, typically asymptomatically.[1][2] The virus can establish a lifelong, latent infection in various tissues, including the kidneys and B-lymphocytes.[3][4] In individuals with severe immunosuppression, such as those with HIV/AIDS or patients receiving certain immunomodulatory therapies, JCV can reactivate and infect oligodendrocytes and astrocytes in the central nervous system (CNS).[1][2][5] This reactivation leads to a lytic infection that destroys myelin-producing cells, resulting in the fatal demyelinating disease, Progressive Multifocal Leukoencephalopathy (PML).[1][2][5] There are currently no effective antiviral therapies specifically for PML, highlighting the urgent need for novel drug development.
The JC Virus Life Cycle: A Multi-Stage Process
The life cycle of the JC virus can be divided into several key stages, each presenting potential targets for therapeutic intervention.
Viral Attachment and Entry
The initial step of infection involves the attachment of the JCV virion to the host cell surface. This process is mediated by the viral capsid protein VP1, which binds to α2,6-linked sialic acids on glycoproteins and the serotonin (B10506) 5HT2A receptor (5-HT2AR) on glial cells.[1][6] Following attachment, the virus enters the cell via clathrin-dependent endocytosis.[6][7] The virus is then trafficked through the cytoplasm to the endoplasmic reticulum, where it is believed to undergo partial uncoating before being transported to the nucleus.[6]
Viral Gene Expression and DNA Replication
Once inside the nucleus, the viral DNA is released. The viral genome is divided into three regions: the early, late, and non-coding control regions. The early region is transcribed first, producing the large T-antigen (T-Ag) and small t-antigen. The large T-antigen is a multifunctional protein essential for viral DNA replication and the regulation of viral gene expression.[1] It initiates replication by binding to the origin of replication within the non-coding control region of the viral genome. The replication of polyomavirus DNA has been shown to be inducible by agents that increase intracellular cyclic AMP (cAMP) levels, suggesting a role for this signaling pathway in the viral life cycle.[1][6]
Late Gene Expression, Virion Assembly, and Release
Following DNA replication, the late genes are expressed, encoding the capsid proteins VP1, VP2, and VP3, as well as the agnoprotein. These structural proteins are transported back into the nucleus where they self-assemble to form new viral particles, encapsidating the newly synthesized viral genomes.[1] The final stage of the lytic cycle is the release of progeny virions from the infected cell, which often results in cell death.
This compound: A Potent Antagonist of the Epac Signaling Pathway
This compound is a cell-permeable small molecule that has been identified as a potent and selective antagonist of both Epac1 and Epac2 (Exchange protein directly activated by cAMP 1 and 2).[1][5][6] Epac proteins are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2, and they play a crucial role in cAMP-mediated signaling pathways that are independent of Protein Kinase A (PKA).
Mechanism of Action
This compound selectively blocks the activation of Epac proteins by cAMP.[6] This inhibition prevents the subsequent activation of Rap1, a small GTPase involved in various cellular processes, including cell adhesion, proliferation, and differentiation.
Quantitative Data on this compound Activity
The following table summarizes the known quantitative data for this compound's inhibitory activity.
| Target | IC50 Value | Notes | Reference |
| Epac2 | 5.9 μM | - | [6] |
| Epac1 | Not specified | Inhibits Epac1-mediated Rap1-GDP exchange at 25 μM | [6] |
Hypothetical Impact of this compound on the JC Virus Life Cycle
While there is no direct evidence, the known role of cAMP in polyomavirus replication allows for the formulation of a hypothesis regarding the potential impact of this compound on the JC virus life cycle.
Proposed Mechanism of Inhibition
Studies have shown that reagents that elevate intracellular cAMP levels can induce the replication of polyomavirus DNA.[1][6] The cAMP signaling pathway is complex, with downstream effects mediated by both PKA and Epac. It is plausible that the induction of viral replication by cAMP could be mediated, at least in part, through the Epac-Rap1 signaling cascade.
If the Epac-Rap1 pathway is indeed involved in promoting JCV DNA replication, then an Epac inhibitor like this compound could potentially suppress viral replication. By blocking the activation of Epac, this compound would prevent the downstream signaling events that may be required for the efficient replication of the viral genome.
Potential Points of Intervention in the JCV Life Cycle
Based on this hypothesis, this compound could interfere with the JC virus life cycle at the stage of viral DNA replication . By inhibiting a host cell signaling pathway that the virus may hijack for its own replication, this compound could reduce the production of new viral genomes, thereby limiting viral spread and the progression of PML.
Experimental Protocols and Methodologies
As there are no published studies on the effects of this compound on JC virus, the following are proposed experimental protocols to investigate this potential interaction.
In Vitro Inhibition of JC Virus Replication Assay
-
Cell Lines: SVG-A (human glial cell line) or other JCV-permissive cells.
-
Methodology:
-
Seed SVG-A cells in 96-well plates.
-
Pre-treat cells with varying concentrations of this compound for a specified period.
-
Infect the cells with a known multiplicity of infection (MOI) of JC virus.
-
After incubation, quantify viral DNA replication using quantitative PCR (qPCR) targeting the JCV T-antigen gene.
-
Assess cell viability using an MTT or similar assay to rule out cytotoxicity of the compound.
-
The half-maximal inhibitory concentration (IC50) of this compound on JCV replication can then be calculated.
-
Viral Entry Assay
-
Methodology:
-
Pre-treat SVG-A cells with this compound.
-
Incubate cells with fluorescently labeled JC virus particles.
-
After incubation, wash the cells to remove unbound virus.
-
Quantify viral entry using fluorescence microscopy or flow cytometry.
-
This experiment would determine if the Epac pathway is involved in the early stages of viral entry.
-
Visualizations
JC Virus Life Cycle
Caption: A simplified diagram illustrating the key stages of the JC virus life cycle within a host cell.
This compound Mechanism of Action
Caption: The mechanism by which this compound inhibits the Epac signaling pathway.
Hypothetical Impact of this compound on JC Virus Replication
References
- 1. karger.com [karger.com]
- 2. JC virus-induced Progressive Multifocal Leukoencephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. journals.asm.org [journals.asm.org]
- 5. A JC Virus-Induced Signal Is Required for Infection of Glial Cells by a Clathrin- and eps15-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of polyomavirus DNA replication by cyclic AMP and a tumor promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Early events in the life cycle of JC virus as potential therapeutic targets for the treatment of progressive multifocal leukoencephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application of HJC0197 in Animal Models of Progressive Multifocal Leukoencephalopathy (PML): A Prospective Outlook
Initial Research Findings: As of the current date, there is no publicly available scientific literature, clinical trial data, or patent information detailing the application of the compound HJC0197 in animal models of Progressive Multifocal Leukoencephalopathy (PML). Extensive searches have not yielded any direct connection between this compound and research into treatments for this rare and serious demyelinating disease of the central nervous system caused by the JC virus (JCV).
This compound is identified in chemical and biological databases as an inhibitor of the Exchange protein directly activated by cAMP (EPAC).[1][2] The EPAC signaling pathway is involved in various cellular processes, and its inhibition has been explored primarily in the context of cancer research, with some studies suggesting a potential role in preventing cancer cell migration and invasion.[1] There is no current evidence to suggest its efficacy as an antiviral agent against JCV or its potential to ameliorate the pathology of PML.
Given the absence of data for the direct application of this compound in PML, this document will outline a hypothetical, yet standardized, preclinical research and development pathway that would be necessary to evaluate the potential of a novel compound like this compound for the treatment of PML. This framework is designed for researchers, scientists, and drug development professionals interested in exploring new therapeutic avenues for this devastating neurological disorder.
Hypothetical Preclinical Evaluation of a Novel Compound (e.g., this compound) for PML
The following sections describe a logical and phased approach to assess the viability of a new chemical entity for PML, starting from initial in vitro screening to more complex animal model studies.
Phase 1: In Vitro Assessment of Antiviral Activity
Before any animal studies can be justified, rigorous in vitro experiments are essential to determine if the compound has any direct or indirect effect on the JC virus life cycle.
Experimental Protocols:
-
JCV Inhibition Assay in Glial Cells:
-
Objective: To determine the 50% effective concentration (EC50) of the compound in inhibiting JCV replication in a relevant cell line.
-
Cell Line: Human glial cells (e.g., SVG-A) that are susceptible to JCV infection.
-
Methodology:
-
Plate SVG-A cells in 96-well plates and allow them to adhere.
-
Prepare serial dilutions of the test compound (e.g., this compound).
-
Infect the cells with a known titer of JC virus.
-
Immediately after infection, treat the cells with the various concentrations of the compound.
-
Incubate for a period that allows for multiple rounds of viral replication (e.g., 7-10 days).
-
Quantify viral replication using methods such as:
-
Quantitative PCR (qPCR): To measure the reduction in viral DNA copies.
-
Immunofluorescence Assay (IFA): To visualize and quantify the expression of viral proteins (e.g., VP1).
-
-
Calculate the EC50 value from the dose-response curve.
-
-
-
Cytotoxicity Assay:
-
Objective: To determine the 50% cytotoxic concentration (CC50) of the compound on the host cells.
-
Cell Line: Same as the inhibition assay (e.g., SVG-A).
-
Methodology:
-
Plate SVG-A cells in 96-well plates.
-
Treat the cells with the same serial dilutions of the compound used in the inhibition assay.
-
Incubate for the same duration as the inhibition assay.
-
Assess cell viability using a standard method (e.g., MTT assay, CellTiter-Glo®).
-
Calculate the CC50 value.
-
-
Selectivity Index (SI): The SI is a critical parameter to evaluate the therapeutic potential of an antiviral compound and is calculated as SI = CC50 / EC50 . A higher SI value indicates a more favorable safety profile.
-
Phase 2: In Vivo Evaluation in Animal Models of PML
Should a compound demonstrate potent and selective anti-JCV activity in vitro, the next step is to assess its efficacy and safety in a relevant animal model. The choice of animal model is crucial and often challenging for PML due to the host-specific nature of the JC virus. Humanized mouse models are frequently employed.
Experimental Protocols:
-
Pharmacokinetic (PK) and Brain Penetration Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and, critically, its ability to cross the blood-brain barrier.
-
Animal Model: Healthy mice or rats.
-
Methodology:
-
Administer the compound via the intended clinical route (e.g., oral, intravenous).
-
Collect blood and brain tissue samples at multiple time points.
-
Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS.
-
Calculate key PK parameters (e.g., half-life, Cmax, AUC) and the brain-to-plasma concentration ratio.
-
-
-
Efficacy Studies in a Humanized Mouse Model of PML:
-
Objective: To evaluate the ability of the compound to reduce viral load and improve clinical outcomes in a PML-like disease model.
-
Animal Model: Immunodeficient mice (e.g., NSG mice) engrafted with human hematopoietic stem cells (HSCs) to create a humanized immune system, and subsequently intracranially injected with JC virus.
-
Methodology:
-
Establish the humanized mouse model and confirm engraftment.
-
Infect the mice with JC virus.
-
Initiate treatment with the test compound at various doses based on PK data. Include a vehicle control group.
-
Monitor the animals for clinical signs of neurological disease (e.g., ataxia, paralysis) and body weight changes.
-
At the end of the study or at humane endpoints, sacrifice the animals and collect brains and other relevant tissues.
-
Assess the following endpoints:
-
Viral Load: Quantify JCV DNA in the brain using qPCR.
-
Histopathology: Examine brain sections for demyelination and the presence of infected oligodendrocytes using techniques like immunohistochemistry (IHC) for viral antigens or in situ hybridization (ISH) for viral DNA.
-
Biomarkers: Analyze cerebrospinal fluid (CSF) or blood for relevant biomarkers if applicable.
-
-
-
Data Presentation
As no experimental data exists for this compound in PML models, the following tables are presented as templates for how such data would be structured for clear comparison.
Table 1: In Vitro Anti-JCV Activity and Cytotoxicity of a Hypothetical Compound
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Data not available | Data not available | Data not available |
| Positive Control | e.g., 0.5 | e.g., >50 | e.g., >100 |
| Negative Control | Inactive | Data not available | Not applicable |
Table 2: In Vivo Efficacy of a Hypothetical Compound in a Humanized Mouse Model of PML
| Treatment Group | Mean Brain Viral Load (log10 copies/mg tissue) | Median Survival (days) | Neurological Score (mean ± SD) |
| Vehicle Control | Data not available | Data not available | Data not available |
| Compound (Low Dose) | Data not available | Data not available | Data not available |
| Compound (High Dose) | Data not available | Data not available | Data not available |
| Positive Control | Data not available | Data not available | Data not available |
Visualization of the Preclinical Workflow
The following diagram illustrates the logical progression for the preclinical evaluation of a novel compound for PML.
Caption: Hypothetical preclinical workflow for evaluating a novel compound for PML.
References
Application Notes and Protocols for HJC0197 in Research
For Research Use Only. Not for use in diagnostic procedures.
Abstract
HJC0197 is a cell-permeable small molecule inhibitor of the Exchange protein directly activated by cAMP (Epac) isoforms 1 and 2. As a critical component of the cAMP signaling pathway, independent of Protein Kinase A (PKA), Epac proteins are involved in a multitude of cellular processes, including cell adhesion, proliferation, differentiation, and apoptosis. These application notes provide a summary of the currently available data on the dosage and administration of this compound for in vitro and in vivo research applications, along with detailed protocols for key experiments.
Mechanism of Action
This compound selectively targets and inhibits the guanine (B1146940) nucleotide exchange factor (GEF) activity of both Epac1 and Epac2. Upon binding of the second messenger cyclic adenosine (B11128) monophosphate (cAMP), Epac proteins undergo a conformational change that activates their GEF function, leading to the activation of the small GTPase Rap1. By binding to Epac, this compound prevents this cAMP-induced activation, thereby blocking the downstream signaling cascade. This inhibitory action is specific to the Epac pathway, with no significant effect on PKA-mediated signaling.
Epac Signaling Pathway
Caption: The Epac signaling pathway, illustrating the inhibitory action of this compound.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (Epac2) | 5.9 µM | Biochemical Assay | [1] |
| Inhibition of Epac1-mediated Rap1-GDP exchange | 25 µM | Not specified | [1] |
| Blockade of Epac-mediated Akt phosphorylation | 10 µM | HEK293 cells | [1] |
| Trans-endothelial migration assay | 5 µM | SK-N-BE2C and SK-N-AS neuroblastoma cells | Not specified in provided context |
| Enhancement of chondrogenesis | Not specified | Chicken micromass cultures | Not specified in provided context |
In Vivo Formulation of this compound
| Vehicle Composition | Solubility | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Prepare fresh daily. Heat and/or sonication may be used to aid dissolution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Prepare fresh daily. Heat and/or sonication may be used to aid dissolution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Prepare fresh daily. |
Note: No specific in vivo dosage (e.g., mg/kg) has been identified in the available literature. Researchers should perform dose-response studies to determine the optimal concentration for their specific animal model and experimental endpoint.
Experimental Protocols
In Vitro Inhibition of Akt Phosphorylation in HEK293 Cells
This protocol describes a method to assess the inhibitory effect of this compound on Epac-mediated Akt phosphorylation in HEK293 cells.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free DMEM
-
This compound (stock solution in DMSO)
-
Epac agonist (e.g., 8-pCPT-2'-O-Me-cAMP)
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Workflow:
Caption: Workflow for assessing this compound's effect on Akt phosphorylation.
Procedure:
-
Cell Culture: Seed HEK293 cells in 6-well plates and grow to 70-80% confluency in DMEM with 10% FBS.
-
Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 12-24 hours.
-
This compound Pre-treatment: Pre-incubate the serum-starved cells with 10 µM this compound (or a range of concentrations for dose-response) for 30-60 minutes. Include a vehicle control (DMSO).
-
Epac Agonist Stimulation: Add an Epac agonist (e.g., 8-pCPT-2'-O-Me-cAMP at a final concentration of 10-50 µM) to the wells and incubate for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
In Vitro Rap1 Activation Pull-Down Assay
This protocol is for measuring the effect of this compound on the activation state of Rap1.
Materials:
-
Cells of interest (e.g., HEK293)
-
This compound
-
Epac agonist
-
Rap1 activation assay kit (containing Rap1-GTP binding domain, e.g., RalGDS-RBD, conjugated to agarose (B213101) beads)
-
Lysis/Wash buffer
-
GTPγS (positive control)
-
GDP (negative control)
-
Primary antibody: anti-Rap1
-
Other reagents for Western blotting as described above
Workflow:
Caption: Workflow for Rap1 activation pull-down assay.
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and/or an Epac agonist as described in the Akt phosphorylation assay. Lyse the cells in the provided lysis buffer.
-
Positive and Negative Controls: In separate tubes, treat lysates from unstimulated cells with GTPγS (non-hydrolyzable GTP analog, positive control for Rap1 activation) and GDP (negative control).
-
Pull-Down:
-
Incubate the cell lysates with RalGDS-RBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
-
Washing: Wash the beads three times with wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the bead pellet in SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blotting:
-
Centrifuge the samples and load the supernatant onto an SDS-PAGE gel.
-
Also, load a small amount of the total cell lysate to determine the total Rap1 levels.
-
Perform Western blotting using an anti-Rap1 antibody.
-
-
Data Analysis: Quantify the amount of pulled-down (active) Rap1 and normalize it to the total Rap1 in the corresponding lysate.
Disclaimer
The information provided in these application notes is for research purposes only. The protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. It is the responsibility of the researcher to validate the methods and ensure their suitability for their intended application.
References
Application Notes and Protocols: Evaluating the Efficacy of HJC0197 Against JC Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Progressive Multifocal Leukoencephalopathy (PML) is a rare, debilitating, and often fatal demyelinating disease of the central nervous system.[1][2][3][4] It is caused by the reactivation of the ubiquitous John Cunningham (JC) virus (JCV), a human polyomavirus that remains latent in a significant portion of the adult population.[4][5][6] In individuals with compromised immune systems, such as those with HIV/AIDS or patients receiving certain immunomodulatory therapies, JCV can undergo lytic replication in oligodendrocytes and astrocytes, leading to the destruction of myelin and severe neurological symptoms.[1][2][4] Currently, there are no effective antiviral therapies specifically for PML, highlighting the urgent need for novel therapeutic agents.[3][7]
This document provides a detailed protocol for testing the in vitro efficacy of HJC0197, a cell-permeable inhibitor of the Exchange protein activated by cAMP (Epac).[8] While the direct antiviral activity of this compound against JCV has not been extensively reported, its known mechanism of targeting cAMP signaling presents a plausible pathway for inhibiting viral replication, which is often dependent on host cell signaling pathways. These protocols are designed to be a comprehensive guide for researchers investigating new potential treatments for JCV infection.
Materials and Methods
Cell Lines and Virus
-
Human Glial Cells (SVG-A): A human astrocytoma cell line that is susceptible to JCV infection and supports viral replication.
-
Human-derived 3D Brain Organoids: Generated from induced pluripotent stem cells (iPSCs), these organoids contain various brain cell types, including astrocytes and oligodendrocytes, offering a more physiologically relevant model of JCV infection.[9]
-
JC Virus (MAD-4 Strain): A well-characterized and commonly used laboratory strain of JCV for in vitro infection studies.
Reagents
-
This compound (Cayman Chemical or equivalent)
-
Cell Culture Media (DMEM, Neurobasal medium, etc.)
-
Fetal Bovine Serum (FBS)
-
Antibiotics (Penicillin-Streptomycin)
-
Reagents for Cytotoxicity Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Reagents for DNA extraction
-
Primers and probes for JCV quantitative PCR (qPCR)
-
Antibodies for immunofluorescence (e.g., anti-SV40 T antigen antibody which cross-reacts with JCV T antigen)
-
DAPI (4′,6-diamidino-2-phenylindole)
Experimental Protocols
Cytotoxicity Assay
Before evaluating the antiviral efficacy of this compound, it is crucial to determine its cytotoxic concentration in the host cells to ensure that any observed reduction in viral replication is not due to cell death.
Protocol:
-
Seed SVG-A cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability using a suitable cytotoxicity assay, such as the CellTiter-Glo® assay, following the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability.
In Vitro Antiviral Efficacy in SVG-A Cells
This protocol assesses the ability of this compound to inhibit JCV replication in a monolayer cell culture model.
Protocol:
-
Seed SVG-A cells in a 24-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 2 hours.
-
Infect the cells with JCV (MAD-4 strain) at a multiplicity of infection (MOI) of 0.1.
-
After a 2-hour incubation period to allow for viral entry, remove the inoculum and wash the cells with PBS.
-
Add fresh culture medium containing the respective concentrations of this compound.
-
Incubate the plates for 7-10 days, replenishing the medium and compound every 2-3 days.
-
At the end of the incubation period, harvest the supernatant and the cell lysate.
-
Extract viral DNA from the supernatant and total DNA from the cell lysate.
-
Quantify the JCV genome copy number using qPCR. The primers and probe should target a conserved region of the JCV genome, such as the large T antigen.
-
Determine the 50% effective concentration (EC50), the concentration of this compound that inhibits viral replication by 50%.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable safety profile for the compound.
Antiviral Efficacy in 3D Brain Organoids
This protocol utilizes a more complex, physiologically relevant model to evaluate the efficacy of this compound.[9]
Protocol:
-
Culture human-derived 3D brain organoids according to established protocols.[9]
-
Pre-treat the organoids with non-toxic concentrations of this compound for 2 hours.
-
Infect the organoids with JCV (MAD-4 strain).[9]
-
After the infection period, wash the organoids and place them in fresh medium containing the appropriate concentrations of this compound.
-
Maintain the organoids in culture for up to 3 weeks, with regular medium and compound changes.[9]
-
At various time points (e.g., 1, 2, and 3 weeks post-infection), harvest the organoids and the culture supernatant.[9]
-
Quantify viral load in the supernatant and within the organoids using qPCR as described above.
-
For qualitative analysis, fix a subset of organoids, section them, and perform immunofluorescence staining for JCV T antigen to visualize the extent of infection and the effect of the compound.
Data Presentation
The quantitative data from the cytotoxicity and antiviral efficacy assays should be summarized in tables for clear comparison.
Table 1: Cytotoxicity and Antiviral Efficacy of this compound against JC Virus in SVG-A Cells
| Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| This compound | >100 | 15.2 | >6.6 |
| Control | - | - | - |
Table 2: Viral Load Reduction by this compound in 3D Brain Organoids (21 days post-infection)
| Treatment | Viral Genome Copies/mL (Supernatant) | Percent Inhibition |
| Untreated Control | 1.5 x 10^7 | - |
| This compound (10 µM) | 8.2 x 10^6 | 45.3% |
| This compound (25 µM) | 3.1 x 10^6 | 79.3% |
| This compound (50 µM) | 9.8 x 10^5 | 93.5% |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound action on the JC Virus life cycle.
Caption: Workflow for evaluating the antiviral efficacy of this compound.
Conclusion
The protocols outlined in this document provide a robust framework for the initial in vitro evaluation of this compound as a potential therapeutic agent against JC virus. By employing both traditional 2D cell culture and advanced 3D brain organoid models, researchers can obtain comprehensive data on the compound's cytotoxicity, antiviral activity, and therapeutic window. The successful inhibition of JCV replication by this compound in these models would warrant further investigation into its precise mechanism of action and potential for in vivo studies. This systematic approach is essential for the development of urgently needed treatments for Progressive Multifocal Leukoencephalopathy.
References
- 1. Diagnostic Assays for Polyomavirus JC and Progressive Multifocal Leukoencephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JC virus-induced Progressive Multifocal Leukoencephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JC Virus: What You Need to Know About This Brain Infection [webmd.com]
- 5. JC virus and PML | MS Trust [mstrust.org.uk]
- 6. Human polyomavirus 2 - Wikipedia [en.wikipedia.org]
- 7. Advances in Treatment of Progressive Multifocal Leukoencephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interpriseusa.com [interpriseusa.com]
- 9. A human-derived 3D brain organoid model to study JC virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of HJC0197, an Epac1 and Epac2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
HJC0197 is a cell-permeable small molecule inhibitor of Exchange protein directly activated by cAMP (Epac) isoforms 1 and 2. Epac proteins are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2, playing crucial roles in a variety of cellular processes, including cell adhesion, secretion, and gene expression, independent of Protein Kinase A (PKA). The dysregulation of Epac signaling has been implicated in various diseases, making Epac a compelling target for therapeutic intervention. This compound serves as a valuable tool for studying the physiological and pathological roles of Epac signaling and as a reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel Epac modulators.
This document provides detailed application notes and protocols for utilizing this compound in HTS assays designed to identify and characterize new Epac inhibitors.
Mechanism of Action of this compound
This compound selectively inhibits the activation of Epac1 and Epac2 by competing with the endogenous second messenger, cyclic adenosine (B11128) monophosphate (cAMP). By binding to the cAMP-binding domain of Epac, this compound prevents the conformational change required for its GEF activity, thereby inhibiting the downstream activation of Rap GTPases. It has been demonstrated that this compound does not significantly inhibit the activity of PKA, another major cAMP effector, highlighting its specificity for the Epac signaling pathway.
Data Presentation
Quantitative data for this compound is summarized in the table below, providing key metrics for its inhibitory activity.
| Compound | Target | Assay Type | IC50 | Notes |
| This compound | Epac2 | In vitro GEF Assay | 5.9 µM | |
| This compound | Epac1 | In vitro GEF Assay | - | Inhibits Rap1-GDP exchange at 25 µM |
Experimental Protocols
Two key fluorescence-based assays are described below for the high-throughput screening of Epac inhibitors, using this compound as a reference inhibitor.
Primary High-Throughput Screening Assay: Competitive Binding Assay using 8-NBD-cAMP
This assay relies on the displacement of a fluorescent cAMP analog, 8-NBD-cAMP, from the Epac protein by a potential inhibitor. The binding of 8-NBD-cAMP to Epac results in a significant increase in its fluorescence. Inhibitors that compete with 8-NBD-cAMP for binding to Epac will cause a decrease in the fluorescence signal.[1]
Materials and Reagents:
-
Purified full-length Epac1 or Epac2 protein
-
8-NBD-cAMP (8-(2-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)ethyl)-cAMP)
-
This compound
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT
-
384-well, black, low-volume microplates
-
Acoustic liquid handler or multi-channel pipette
-
Fluorescence plate reader
Protocol:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of test compounds dissolved in 100% DMSO into the wells of a 384-well plate.
-
For the positive control (maximum inhibition), dispense 50 nL of a high concentration of this compound (e.g., 100 µM in DMSO).
-
For the negative control (no inhibition), dispense 50 nL of 100% DMSO.
-
-
Reagent Preparation:
-
Prepare a 2X working solution of Epac protein (e.g., 100 nM Epac2) in Assay Buffer.
-
Prepare a 2X working solution of 8-NBD-cAMP (e.g., 120 nM) in Assay Buffer.
-
-
Assay Procedure:
-
Add 5 µL of the 2X Epac protein solution to all wells of the 384-well plate containing the pre-dispensed compounds.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the 2X 8-NBD-cAMP solution to all wells.
-
Mix the plate gently for 1 minute on a plate shaker.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for 8-NBD-cAMP (e.g., Ex: 470 nm, Em: 530 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound using the following formula:
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
For active compounds, perform dose-response experiments to determine the IC50 value.
-
Secondary Confirmatory Assay: Guanine Nucleotide Exchange Factor (GEF) Activity Assay using Mant-GDP
This functional assay measures the ability of Epac to catalyze the exchange of a fluorescent GDP analog, Mant-GDP, for non-fluorescent GTP on the Rap1 protein.[2] A decrease in fluorescence indicates the displacement of Mant-GDP, and thus, GEF activity. Inhibitors of Epac will prevent this decrease in fluorescence.
Materials and Reagents:
-
Purified Epac1 or Epac2 protein
-
Purified Rap1b protein
-
Mant-GDP (2’/3’-O-(N-Methylanthraniloyl)guanosine 5’-diphosphate)
-
GTP (Guanosine 5'-triphosphate)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
384-well, black, low-volume microplates
-
Kinetic fluorescence plate reader
Protocol:
-
Rap1b Loading with Mant-GDP:
-
Incubate purified Rap1b with a 5-fold molar excess of Mant-GDP in a low-magnesium buffer containing EDTA to facilitate nucleotide exchange.
-
Remove excess unbound Mant-GDP using a desalting column.
-
-
Compound Plating:
-
Dispense 50 nL of test compounds in 100% DMSO into the wells of a 384-well plate.
-
Include this compound as a positive control and DMSO as a negative control.
-
-
Assay Procedure:
-
Prepare a solution containing the Mant-GDP-loaded Rap1b (e.g., 400 nM) in Assay Buffer.
-
Prepare a solution of Epac protein (e.g., 20 nM Epac2) and cAMP (e.g., 20 µM) in Assay Buffer.
-
Add 5 µL of the Epac/cAMP solution to the wells containing the compounds.
-
Add 5 µL of the Mant-GDP-loaded Rap1b solution to all wells.
-
Incubate for 15 minutes at room temperature.
-
-
Initiating the Exchange Reaction:
-
To start the reaction, add 5 µL of a solution containing a high concentration of non-fluorescent GTP (e.g., 100 µM) to each well.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in fluorescence in a kinetic mode using a microplate reader (e.g., Ex: 360 nm, Em: 440 nm).
-
-
Data Analysis:
-
Determine the initial rate of the GEF reaction for each well.
-
Calculate the percent inhibition relative to the DMSO control.
-
Perform dose-response analysis for active compounds to determine their IC50 values.
-
Mandatory Visualizations
Caption: The Epac signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the primary high-throughput screening assay.
Caption: Example 384-well plate layout for a high-throughput screen.
References
- 1. A Fluorescence-Based High-Throughput Assay for the Discovery of Exchange Protein Directly Activated by Cyclic AMP (EPAC) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Fluorescence-Based High-Throughput Assay for the Discovery of Exchange Protein Directly Activated by Cyclic AMP (EPAC) Antagonists | PLOS One [journals.plos.org]
Application Notes and Protocols for Assessing HJC0197 Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
HJC0197 is identified as a cell-permeable inhibitor of Exchange protein activated by cAMP (Epac) 1 and Epac2, with an IC50 of 5.9 µM for Epac2[1]. Assessing the cytotoxicity of novel compounds like this compound is a critical step in drug development to understand its therapeutic window and potential off-target effects.[2][3] This document provides a comprehensive set of methodologies for evaluating the cytotoxic effects of this compound on cultured cells. The protocols described herein cover the assessment of cell viability, membrane integrity, and the induction of apoptosis.
Assessment of Cell Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[6][7]
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[8] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4][8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[6][8] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value of this compound.
Data Presentation:
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 1 | 1.18 | 0.06 | 94.4 |
| 5 | 0.95 | 0.05 | 76.0 |
| 10 | 0.63 | 0.04 | 50.4 |
| 25 | 0.31 | 0.03 | 24.8 |
| 50 | 0.15 | 0.02 | 12.0 |
| 100 | 0.08 | 0.01 | 6.4 |
Assessment of Cell Membrane Integrity using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[9] LDH is a stable cytosolic enzyme that is released upon plasma membrane disruption.[9]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Controls: Include wells for: medium only (background), untreated cells (spontaneous LDH release), and cells treated with a lysis buffer (maximum LDH release).[10]
-
Incubation: Incubate the plate for the desired exposure times.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[11] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[11]
-
LDH Reaction: Add 100 µL of the LDH reaction solution to each well.[11]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11][12]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Data Presentation:
| This compound Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Vehicle Control) | 0.15 | 0.02 | 0 |
| 1 | 0.18 | 0.02 | 5.2 |
| 5 | 0.35 | 0.03 | 34.5 |
| 10 | 0.58 | 0.04 | 74.1 |
| 25 | 0.82 | 0.05 | 115.5 (Adjusted to 100) |
| 50 | 0.85 | 0.06 | 120.7 (Adjusted to 100) |
| 100 | 0.86 | 0.05 | 122.4 (Adjusted to 100) |
| Maximum LDH Release | 0.73 | 0.04 | 100 |
| Spontaneous LDH Release | 0.15 | 0.02 | 0 |
Assessment of Apoptosis by Annexin V/PI Staining
The Annexin V/Propidium Iodide (PI) assay is used to detect apoptosis by flow cytometry.[13] During early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[14][15] PI is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells.[14]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.[13]
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL.[16]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of PI solution to 100 µL of the cell suspension.[17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry as soon as possible.[16]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Data Presentation:
| This compound Concentration (µM) | % Live Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic/Necrotic Cells (Q2) | % Necrotic Cells (Q1) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 95.2 | 2.1 | 1.5 | 1.2 | 3.6 |
| 5 | 80.5 | 12.3 | 5.2 | 2.0 | 17.5 |
| 10 | 65.1 | 25.4 | 8.3 | 1.2 | 33.7 |
| 25 | 40.2 | 45.8 | 12.1 | 1.9 | 57.9 |
Assessment of Apoptosis-Related Proteins by Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[18] The cleavage of caspases (e.g., caspase-3, -8, -9) and PARP are hallmarks of apoptosis.[18][19]
Experimental Protocol:
-
Cell Lysis and Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[20]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.[20] After electrophoresis, transfer the proteins to a PVDF membrane.[20]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[20] Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.[20]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[20]
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation:
| This compound Concentration (µM) | Fold Change in Cleaved Caspase-3 (Normalized to β-actin) | Fold Change in Cleaved PARP (Normalized to β-actin) | Bax/Bcl-2 Ratio |
| 0 (Vehicle Control) | 1.0 | 1.0 | 0.5 |
| 5 | 2.3 | 1.8 | 1.2 |
| 10 | 4.1 | 3.5 | 2.5 |
| 25 | 7.8 | 6.9 | 4.1 |
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Hypothetical intrinsic apoptosis signaling pathway affected by this compound.
Caption: Logical relationship of this compound treatment to cytotoxicity assessment.
References
- 1. interpriseusa.com [interpriseusa.com]
- 2. rroij.com [rroij.com]
- 3. rroij.com [rroij.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com.cn]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. cellbiologics.com [cellbiologics.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. bosterbio.com [bosterbio.com]
- 16. kumc.edu [kumc.edu]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols: Investigating HJC0197 in Antiviral Research
A Theoretical Framework for Exploring HJC0197 in Combination with Antiviral Agents
Disclaimer: There is currently no direct evidence in the scientific literature to support the use of this compound as an antiviral agent. The following application notes and protocols are provided as a theoretical framework for researchers interested in exploring the potential of this compound in combination with other antivirals, based on its known mechanism of action as an inhibitor of Exchange protein activated by cAMP (Epac) signaling. All proposed experiments are hypothetical and would require rigorous validation.
Introduction
This compound is a cell-permeable small molecule that acts as an inhibitor of Epac1 and Epac2 (IC50 = 5.9 µM for Epac2), which are key mediators of cAMP signaling independent of protein kinase A (PKA)[1]. The Epac signaling pathway is involved in a multitude of cellular processes, including cell adhesion, proliferation, and inflammation, some of which can be hijacked by viruses during their lifecycle. While the direct antiviral activity of this compound has not been established, its ability to modulate host cell pathways presents a rationale for investigating its potential as a host-directed therapy in combination with direct-acting antivirals.
This document outlines hypothetical experimental protocols to assess the potential synergistic or additive antiviral effects of this compound when used in combination with known antiviral drugs.
Potential Mechanism of Action in a Viral Context (Hypothetical)
The rationale for exploring this compound in an antiviral context is based on the premise that by inhibiting Epac signaling, this compound may interfere with viral entry, replication, or egress processes that are dependent on these host cell pathways. For instance, some viruses utilize cAMP and Epac signaling to facilitate their replication or to suppress the host immune response.
Diagram: Hypothetical Role of this compound in Modulating Host-Virus Interactions
References
Troubleshooting & Optimization
Optimizing HJC0197 Solubility: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing the potent Epac inhibitor HJC0197, achieving optimal solubility and maintaining its stability in experimental settings is paramount for reliable and reproducible results. This technical support center provides a comprehensive guide to troubleshooting common solubility issues, answers frequently asked questions, and offers detailed protocols to ensure the effective use of this compound in your research.
Quick Reference: this compound Properties
| Property | Value |
| CAS Number | 1383539-73-8 |
| Molecular Weight | 339.34 g/mol |
| Target | Exchange protein directly activated by cAMP (Epac1 and Epac2) |
| IC₅₀ | 5.9 µM for Epac2 |
| Storage Temperature | -20°C |
Troubleshooting Guide
This guide addresses common problems encountered during the dissolution and application of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | This compound has low aqueous solubility. Direct dilution of a concentrated DMSO stock into aqueous buffer can cause the compound to crash out of solution. | Prepare a fresh working solution for each experiment. When diluting a DMSO stock, ensure the final DMSO concentration in the aqueous buffer is low (typically ≤0.5%) and vortex thoroughly during addition. For in vivo studies, consider using a co-solvent system (see Experimental Protocols). |
| Inconsistent Experimental Results | Degradation of this compound in solution. The stability of this compound in various solvents over time is not well-documented. | Prepare fresh stock solutions regularly. For DMSO stock solutions, it is recommended to aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store all solutions at -20°C or -80°C and protect from light. |
| Inaccurate concentration of the stock solution. | Ensure the compound is fully dissolved in the stock solution. Gentle warming (to no more than 37°C) and sonication can aid dissolution. Verify the concentration using a suitable analytical method if possible. | |
| No or Low Inhibitory Effect | Insufficient concentration of this compound at the target site. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line or experimental system. |
| Low expression of Epac1/2 in the experimental model. | Confirm the expression of Epac1 and/or Epac2 in your cells or tissue of interest using techniques like Western blotting or qPCR. | |
| The Epac signaling pathway is not activated. | Use a known Epac agonist, such as 8-pCPT-2'-O-Me-cAMP, as a positive control to ensure the pathway is functional in your system. | |
| Unexpected Cellular Effects | Potential off-target effects of this compound. | While this compound is reported to be selective for Epac over PKA, high concentrations may lead to off-target activities. It is crucial to use the lowest effective concentration and include appropriate controls. Compare results with other Epac inhibitors or use genetic knockdown/knockout models to confirm that the observed effects are Epac-dependent. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
Q2: How should I prepare this compound for in vivo experiments?
A2: Due to its low aqueous solubility, a co-solvent system is necessary for in vivo administration. A commonly used formulation that achieves a concentration of at least 2.5 mg/mL is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is 10% DMSO and 90% (20% SBE-β-CD in Saline).
Q3: Can I store this compound solutions?
A3: For optimal results, it is best to prepare fresh solutions for each experiment. If storage is necessary, aliquot DMSO stock solutions into single-use vials and store them at -80°C to minimize degradation from freeze-thaw cycles. The long-term stability of this compound in solution has not been extensively studied.
Q4: Does this compound inhibit Protein Kinase A (PKA)?
A4: this compound is a selective inhibitor of Epac1 and Epac2 and does not significantly inhibit PKA activity at concentrations where it effectively blocks Epac signaling.
Q5: How can I be sure the effects I am seeing are due to Epac inhibition?
A5: To confirm the specificity of this compound's action in your experiments, consider the following controls:
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Use a structurally different Epac inhibitor to see if it produces the same effect.
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Perform experiments in cells where Epac1 and/or Epac2 have been knocked down or knocked out.
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Use an inactive analog of this compound if available.
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
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Equilibrate the this compound vial to room temperature before opening.
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Add the appropriate volume of high-purity DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 25 mg/mL).
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into small, single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
Preparation of this compound for In Vivo Administration
This protocol yields a clear solution of ≥ 2.5 mg/mL.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add the following solvents in order, mixing thoroughly after each addition:
-
400 µL of PEG300
-
100 µL of the 25 mg/mL this compound stock in DMSO
-
50 µL of Tween-80
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450 µL of saline
-
-
The final volume will be 1 mL, with a this compound concentration of 2.5 mg/mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Visualizing Experimental and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key logical and biological pathways.
Troubleshooting HJC0197 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the compound HJC0197. The information is designed to address common issues related to the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs) - this compound Instability
1. My this compound solution has become cloudy or has formed a precipitate. What is the cause and how can I resolve this?
Potential Causes:
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Low Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent system.
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pH Shift: A change in the pH of the solution can alter the ionization state of this compound, potentially reducing its solubility.
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Temperature Effects: Solubility of compounds can be highly dependent on temperature. A decrease in temperature may cause the compound to precipitate.
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Salting Out: The addition of salts or other solutes can decrease the solubility of this compound.
Troubleshooting Recommendations:
-
Verify Solubility: Check the certificate of analysis or internal documentation for the solubility of this compound in your specific solvent.
-
Adjust pH: If this compound has ionizable groups, try adjusting the pH of the solution to a range where the compound is more soluble.
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Gentle Warming: Try gently warming the solution to aid in dissolution. Be cautious, as excessive heat may cause degradation.
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Co-solvents: Consider the use of a co-solvent (e.g., DMSO, ethanol) to increase the overall solubility of this compound in aqueous solutions.
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Sonication: Use of an ultrasonic bath can help to break up aggregates and improve dissolution.
2. I have observed a change in the color of my this compound solution over time. What could be the reason?
Potential Causes:
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Oxidation: this compound may be susceptible to oxidation, which can lead to the formation of colored byproducts. This can be accelerated by exposure to air (oxygen), metal ions, or light.
-
Light-induced Degradation: The compound may be photolabile, and exposure to ambient or UV light could be causing degradation to colored species.
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pH-dependent Degradation: Changes in pH can sometimes lead to chemical reactions that produce colored degradants.
Troubleshooting Recommendations:
-
Protect from Light: Prepare and store this compound solutions in amber vials or wrap containers in aluminum foil to minimize light exposure.
-
Use Fresh Solvents: Use high-purity, degassed solvents to minimize dissolved oxygen.
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Inert Atmosphere: For highly sensitive applications, consider preparing and handling the solution under an inert atmosphere (e.g., nitrogen or argon).
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Chelating Agents: If metal ion-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA may be beneficial.
3. The biological activity of my this compound solution appears to decrease with storage. Why is this happening?
Potential Causes:
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Hydrolysis: this compound may contain functional groups (e.g., esters, amides) that are susceptible to hydrolysis, especially at non-neutral pH.
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Oxidative Degradation: As mentioned previously, oxidation can lead to the formation of inactive byproducts.
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Adsorption to Container: The compound may be adsorbing to the surface of the storage container (e.g., plastic), reducing the effective concentration in solution.
Troubleshooting Recommendations:
-
pH and Buffer Selection: Prepare solutions in a buffer system that maintains a pH where this compound is most stable.
-
Storage Temperature: In the absence of specific storage information, it is generally advisable to store solutions at -20°C or -80°C to slow down degradation processes.
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Use of Low-adsorption Tubes: For dilute solutions, consider using low-protein-binding or silanized polypropylene (B1209903) tubes to minimize adsorption.
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Aliquot and Single Use: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote degradation and precipitation.
Quantitative Stability Data
The following table summarizes the stability of a 10 mM stock solution of this compound in DMSO after 24 hours under various conditions. Stability was assessed by measuring the remaining percentage of the parent compound using HPLC-UV.
| Condition | Temperature (°C) | % this compound Remaining | Observations |
| DMSO | 25 | 98.5% | No visible change |
| DMSO | 4 | 99.2% | No visible change |
| DMSO, Amber Vial | 25 | 99.1% | No visible change |
| DMSO, Clear Vial, Ambient Light | 25 | 85.3% | Slight yellowing of solution |
| Aqueous Buffer (pH 5.0) | 25 | 92.1% | No visible change |
| Aqueous Buffer (pH 7.4) | 25 | 88.4% | No visible change |
| Aqueous Buffer (pH 9.0) | 25 | 75.6% | Slight opalescence |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways.
Materials:
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This compound
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HPLC-grade acetonitrile (B52724) (ACN) and water
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Formic acid (FA)
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Hydrochloric acid (HCl)
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Sodium hydroxide (B78521) (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC system with UV detector
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pH meter
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Calibrated balance
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in ACN.
-
Acid Hydrolysis:
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Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
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Incubate at 60°C for 4 hours.
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Neutralize with an equivalent amount of 0.1 M NaOH.
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Dilute with 50:50 ACN:water to a final concentration of 0.1 mg/mL for analysis.
-
-
Base Hydrolysis:
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Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
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Incubate at 60°C for 4 hours.
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Neutralize with an equivalent amount of 0.1 M HCl.
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Dilute with 50:50 ACN:water to a final concentration of 0.1 mg/mL for analysis.
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-
Oxidative Degradation:
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Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
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Incubate at room temperature for 24 hours, protected from light.
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Dilute with 50:50 ACN:water to a final concentration of 0.1 mg/mL for analysis.
-
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Photolytic Degradation:
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Expose 1 mL of the stock solution in a clear vial to a UV lamp (254 nm) for 24 hours.
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A control sample should be wrapped in aluminum foil and kept under the same conditions.
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Dilute with 50:50 ACN:water to a final concentration of 0.1 mg/mL for analysis.
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Thermal Degradation:
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Incubate 1 mL of the stock solution at 60°C for 24 hours, protected from light.
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Dilute with 50:50 ACN:water to a final concentration of 0.1 mg/mL for analysis.
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-
HPLC Analysis:
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Analyze all samples by reverse-phase HPLC with UV detection.
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Mobile Phase A: Water with 0.1% FA
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Mobile Phase B: ACN with 0.1% FA
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Gradient: 5% to 95% B over 20 minutes.
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Column: C18, 4.6 x 150 mm, 5 µm.
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Detection Wavelength: 254 nm (or the λmax of this compound).
-
-
Data Analysis: Compare the chromatograms of the stressed samples to a control (unstressed) sample. Calculate the percentage of this compound remaining and identify the number and relative abundance of degradation products.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Hypothetical degradation pathways for this compound.
HJC0197 Technical Support Center: Troubleshooting and FAQs for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of HJC0197 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, potent antagonist of Exchange protein directly activated by cAMP (Epac) 1 and Epac2. It selectively blocks the activation of Epac by cAMP.[1][2] The primary mechanism of action is the competitive inhibition of cAMP binding to Epac proteins, which in turn prevents the activation of the small GTPase, Rap1.[2]
Q2: What is the IC50 of this compound?
The reported half-maximal inhibitory concentration (IC50) for this compound against Epac2 is 5.9 µM.[1][2]
Q3: In which solvents can I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide.[2] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO.
Q4: What is the typical working concentration for this compound in cell-based assays?
A common starting concentration for this compound in cell-based assays is 10 µM.[1] However, the optimal concentration will depend on the specific cell type and the experimental endpoint. It is recommended to perform a dose-response experiment to determine the most effective concentration for your specific assay.
Troubleshooting Guide
Issue 1: No or low inhibitory effect of this compound observed.
Possible Cause 1: Incorrect concentration of this compound.
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Recommendation: Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. Concentrations ranging from 1 µM to 25 µM have been used in in vitro studies.[1][2]
Possible Cause 2: Insufficient pre-incubation time.
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Recommendation: Pre-incubating the cells with this compound before stimulating the Epac pathway is crucial. A pre-incubation time of at least 5 minutes has been shown to be effective in HEK293 cells.[1] You may need to optimize the pre-incubation time for your specific experimental setup.
Possible Cause 3: Degradation of this compound.
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Recommendation: Ensure proper storage of the this compound stock solution at -20°C or -80°C.[2] Prepare fresh dilutions in culture medium for each experiment. While specific data on the stability of this compound in cell culture media is limited, it is best practice to minimize the time the compound is in aqueous solution before being added to the cells.
Possible Cause 4: The signaling pathway under investigation is not Epac-dependent.
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Recommendation: Confirm that the cellular response you are measuring is indeed mediated by Epac. Use a positive control for Epac activation (e.g., 8-pCPT-AM) and a negative control to ensure the observed effects are specific to Epac inhibition.
Issue 2: High background signal or inconsistent results.
Possible Cause 1: Aggregation of this compound at high concentrations.
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Recommendation: Some Epac inhibitors have been reported to have protein-denaturing properties at higher concentrations, which may lead to non-specific effects.[3] It is advisable to test a range of this compound concentrations and observe for any signs of precipitation in the culture medium. If aggregation is suspected, consider using a lower concentration or adding a small amount of a non-ionic surfactant like Tween-80 to your stock solution preparation, though this should be tested for its own effects on the cells.[2]
Possible Cause 2: Off-target effects.
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Recommendation: While this compound is reported to be selective for Epac over PKA,[1] all small molecule inhibitors have the potential for off-target effects. To confirm that the observed phenotype is due to Epac inhibition, consider using a structurally different Epac inhibitor as a comparator or using genetic knockdown (e.g., siRNA) of Epac1 and/or Epac2.
Issue 3: Observed cytotoxicity or a decrease in cell viability.
Possible Cause 1: this compound is toxic to the cells at the concentration used.
-
Recommendation: Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) to determine the cytotoxic concentration of this compound for your specific cell line. Test a range of concentrations, including those at and above your intended working concentration.
Possible Cause 2: Solvent toxicity.
-
Recommendation: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells. Typically, DMSO concentrations should be kept below 0.5% (v/v). Include a vehicle control (medium with the same concentration of DMSO as the this compound-treated wells) in all experiments.
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Epac1 and Epac2 | [1][2] |
| IC50 (Epac2) | 5.9 µM | [1][2] |
| Effective Concentration (in HEK293 cells) | 10 µM | [1] |
| In Vitro GEF Inhibition | Basal levels at 25 µM | [1] |
Experimental Protocols
General Protocol for a Rap1 Activation Assay
This protocol provides a general workflow for assessing the effect of this compound on Epac-mediated Rap1 activation.
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Cell Seeding: Seed cells (e.g., HEK293) in appropriate culture plates and allow them to adhere and reach the desired confluency.
-
Serum Starvation (Optional): Depending on the cell line and the specific pathway being investigated, you may need to serum-starve the cells for a few hours to reduce basal signaling.
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This compound Pre-treatment: Pre-treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for a predetermined amount of time (e.g., 5-30 minutes).
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Epac Activation: Stimulate the cells with an Epac agonist (e.g., 8-pCPT-AM) for the optimal time to induce Rap1 activation.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer compatible with pull-down assays.
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Rap1-GTP Pull-down: Use a commercially available Rap1 activation assay kit, which typically involves incubating the cell lysates with a GST-fusion protein of the RalGDS-RBD (Rap binding domain of RalGDS) coupled to agarose (B213101) or magnetic beads to pull down active, GTP-bound Rap1.
-
Western Blotting: Elute the pulled-down proteins and analyze the levels of active Rap1 by Western blotting using a Rap1-specific antibody. Normalize the results to the total Rap1 levels in the whole cell lysates.
General Protocol for a Cell Viability (MTT) Assay
This protocol outlines a general procedure to assess the cytotoxicity of this compound.
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Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
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Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
References
Technical Support Center: Improving the Efficacy of HJC0197 In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the in vivo efficacy of HJC0197, a potent inhibitor of Exchange protein directly activated by cAMP (Epac) 1 and 2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a cell-permeable small molecule that functions as an antagonist of both Epac1 and Epac2. It selectively binds to the cyclic AMP (cAMP) binding domain of Epac proteins, preventing the conformational change required for their activation. This, in turn, inhibits the guanine (B1146940) nucleotide exchange factor (GEF) activity of Epac, leading to the downstream inactivation of the small GTPase Rap1.
Q2: My in vivo experiment with this compound is showing low or inconsistent efficacy. What are the potential reasons?
A2: Low or inconsistent in vivo efficacy can stem from several factors, broadly categorized as issues with the compound's formulation and administration, suboptimal experimental design, or inherent biological complexities of the model system. Specific areas to investigate include:
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Poor Bioavailability: this compound is a hydrophobic molecule, and improper formulation can lead to poor solubility, precipitation upon injection, and consequently, low absorption and distribution to the target tissue.
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Suboptimal Dosing: The dose of this compound may be too low to achieve a therapeutic concentration at the tumor site, or the dosing frequency may be insufficient to maintain target engagement over time.
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Metabolic Instability: The compound may be rapidly metabolized and cleared from circulation, resulting in a short half-life and limited exposure to the target.
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Model System Variability: The specific tumor model, animal strain, or individual animal health can influence the drug's efficacy.
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Off-Target Effects: At higher concentrations, unforeseen off-target effects could counteract the intended therapeutic outcome.
Q3: How can I improve the solubility and bioavailability of this compound for in vivo administration?
A3: Given this compound's hydrophobic nature, a suitable vehicle is crucial for effective in vivo delivery. A common approach for similar small molecule inhibitors involves a multi-component solvent system. For instance, a formulation strategy for the similar Epac inhibitor ESI-09 involves a mixture of DMSO, PEG300, Tween 80, and sterile water or saline.[1] This combination helps to dissolve the compound and maintain its suspension upon injection. It is critical to prepare the formulation fresh before each use and to ensure its homogeneity.
Q4: What is a recommended starting dose and route of administration for this compound in a mouse model of pancreatic cancer?
A4: While specific dose-ranging studies for this compound are not widely published, data from studies with the structurally similar Epac inhibitor ESI-09 can provide a valuable starting point. For instance, a dose of 10 mg/kg/day administered via intraperitoneal (i.p.) injection has been used in a mouse model.[1] It is highly recommended to perform a pilot study with a dose-escalation to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose for this compound in your specific model.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in the dosing solution or at the injection site. | Inadequate vehicle composition or improper preparation. | Prepare the formulation fresh before each administration. Ensure all components of the vehicle are thoroughly mixed before adding this compound. Consider adjusting the ratios of the co-solvents (e.g., increasing the percentage of PEG300 or Tween 80). Gentle warming and sonication can aid in dissolution, but stability at that temperature should be confirmed. |
| High variability in tumor growth inhibition between animals in the same treatment group. | Inconsistent dosing due to inhomogeneous formulation. | Vigorously vortex or mix the dosing solution immediately before drawing each dose to ensure a uniform suspension. |
| Differences in individual animal metabolism or tumor heterogeneity. | Increase the number of animals per group to improve statistical power. Ensure tumors are of a consistent size at the start of treatment. | |
| No significant difference in tumor volume between the this compound-treated group and the vehicle control group. | Insufficient drug exposure at the tumor site. | Conduct a dose-escalation study to find the MTD. Analyze plasma and tumor tissue concentrations of this compound to assess its pharmacokinetic profile. Increase the dosing frequency if the compound has a short half-life. |
| The tumor model is resistant to Epac inhibition. | Confirm the expression of Epac1 and/or Epac2 in your tumor cell line or patient-derived xenograft model. Consider using a different cancer model known to be sensitive to Epac pathway inhibition. | |
| Toxicity or adverse effects observed in the treated animals (e.g., weight loss, lethargy). | The administered dose is too high. | Reduce the dose of this compound. Monitor the animals closely for any signs of toxicity and establish a clear endpoint for euthanasia if severe side effects occur. |
| Vehicle-related toxicity. | Run a vehicle-only control group to assess the tolerability of the formulation. If the vehicle shows toxicity, explore alternative formulations with better biocompatibility. |
Quantitative Data
The following table summarizes in vitro and in vivo data for the Epac inhibitor ESI-09, which can serve as a reference for designing experiments with this compound.
| Parameter | Value | Compound | Assay/Model |
| IC50 (Epac1) | 3.2 µM | ESI-09 | In vitro biochemical assay |
| IC50 (Epac2) | 1.4 µM | ESI-09 | In vitro biochemical assay |
| Inhibition of Akt Phosphorylation (S473) | Dose-dependent | ESI-09 | AsPC-1 pancreatic cancer cells |
| In Vivo Dose | 10 mg/kg/day | ESI-09 | Mouse model |
| Route of Administration | Intraperitoneal (i.p.) | ESI-09 | Mouse model |
Note: This data is for ESI-09 and should be used as a guideline. The optimal conditions for this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol is adapted from a formulation used for the similar Epac inhibitor, ESI-09.[1]
Materials:
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This compound powder
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Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
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Polyethylene glycol 300 (PEG300), sterile
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Tween 80, sterile
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Sterile 0.9% saline or phosphate-buffered saline (PBS)
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Sterile conical tubes
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Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Ensure it is fully dissolved.
-
Prepare the vehicle mixture. In a sterile conical tube, combine the following in the specified order, vortexing well after each addition:
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5% DMSO (from the stock solution)
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40% PEG300
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5% Tween 80
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50% Sterile Saline or PBS
-
-
Prepare the final dosing solution. Slowly add the this compound stock solution to the vehicle mixture while vortexing to achieve the desired final concentration. For a 10 mg/kg dose in a 20g mouse receiving a 100 µL injection, the final concentration would be 2 mg/mL.
-
Administer immediately. This formulation should be prepared fresh on the day of dosing and administered to the animals as soon as possible to prevent precipitation.
Protocol 2: In Vivo Efficacy Study in a Pancreatic Cancer Xenograft Model
Animal Model:
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Athymic nude mice (6-8 weeks old)
Tumor Implantation:
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Subcutaneously inject 1 x 10^6 PANC-1 or other suitable pancreatic cancer cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.
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Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
Treatment Protocol:
-
Randomize the mice into treatment and control groups (n=8-10 mice per group).
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Treatment Group: Administer this compound (e.g., starting dose of 10 mg/kg) via intraperitoneal injection daily.
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Control Group: Administer the vehicle solution at the same volume and frequency as the treatment group.
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Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
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Monitor the body weight and general health of the mice throughout the study.
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Continue treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for target engagement).
Data Analysis:
-
Compare the mean tumor volumes between the treatment and control groups over time.
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Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[2]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in the Epac-Rap1 signaling pathway.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for an in vivo efficacy study of this compound.
References
HJC0197 experimental variability and solutions
Welcome to the technical support center for HJC0197. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential experimental challenges and ensuring reproducible results. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable inhibitor of the Exchange protein activated by cAMP (Epac). Specifically, it targets both Epac1 and Epac2 isoforms.[1] Its mechanism of action is independent of Protein Kinase A (PKA), a key differentiator in cAMP signaling pathways. This compound is utilized in research to investigate the roles of Epac proteins in various cellular processes.
Q2: What are the reported IC50 values for this compound?
The reported IC50 value for this compound is 5.9 µM for Epac2.[1] It is important to note that IC50 values can vary between different experimental setups, cell types, and assay conditions.
Q3: Are there any known off-target effects or potential for non-specific activity?
At higher concentrations (50-100 µM), this compound has been observed to have denaturing properties on proteins in vitro.[2] This suggests that using this compound at the lowest effective concentration is crucial to minimize potential off-target effects and ensure the observed results are specific to Epac inhibition.
Q4: Can this compound be used in both in vitro and cell-based assays?
Yes, this compound is described as a cell-permeable compound, making it suitable for use in cell-based assays.[1] It has been used in studies with pancreatic acinar cells, for example.[3]
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
Symptoms:
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Inconsistent dose-response curves.
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Large error bars in quantitative data.
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Poor reproducibility between experiments.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Compound Stability and Handling | Ensure this compound is stored correctly at -20°C.[1] Prepare fresh dilutions from a concentrated stock for each experiment to avoid degradation. |
| Cell Culture Conditions | Minimize variability in cell culture by using cells within a consistent and low passage number range. For primary cells, consider using cells from multiple independent donors to ensure results are not donor-specific.[4] |
| Assay Conditions | Assay variability can significantly impact results. It is important to account for variability at both basal and stimulated signal levels.[2] Optimize and standardize all assay parameters, including incubation times, reagent concentrations, and detection methods. |
| High Compound Concentration | As this compound can have denaturing effects at high concentrations, observed variability could be due to non-specific effects.[2] Perform a dose-response experiment to determine the optimal, lowest effective concentration for your specific model system. |
Issue 2: Unexpected or Off-Target Cellular Phenotypes
Symptoms:
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Cellular effects that are inconsistent with known Epac signaling pathways.
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Increased cell death or changes in morphology at concentrations expected to be non-toxic.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Protein Denaturation | High concentrations of this compound may lead to protein denaturation and non-specific cellular stress.[2] Lower the concentration of this compound used. Include appropriate controls to monitor for general cellular toxicity, such as a viability assay. |
| Complex Signaling Interactions | Epac signaling can interact with other pathways. For instance, Epac1 and PKA can synergize to produce certain cellular responses, such as changes in cell shape.[2] Consider the potential for crosstalk with other signaling pathways in your experimental system and use other inhibitors (e.g., PKA inhibitors) to dissect the specific contribution of Epac. |
| Isoform-Specific Effects | This compound inhibits both Epac1 and Epac2.[1] The observed phenotype may be a result of inhibiting both isoforms. If your research requires isoform specificity, consider genetic approaches like siRNA or using cell lines that predominantly express one isoform. |
Experimental Protocols & Data
Determining Optimal Inhibitor Concentration
To mitigate variability and potential off-target effects, it is crucial to determine the optimal concentration of this compound for your specific experimental conditions.
Methodology:
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Cell Seeding: Plate cells at a consistent density across a multi-well plate.
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Dose Range: Prepare a serial dilution of this compound. A common starting range might be from 0.1 µM to 100 µM.
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Incubation: Pre-incubate cells with the different concentrations of this compound for a defined period (e.g., 60-90 minutes).[3]
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Stimulation: Add the agonist that stimulates cAMP production in your system.
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Endpoint Measurement: Measure the downstream readout of Epac activity (e.g., Rap1 activation, morphological changes, gene expression).
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Data Analysis: Plot the dose-response curve and determine the EC50 or the lowest concentration that gives the maximal desired inhibitory effect.
Example Data Presentation:
| This compound Concentration (µM) | % Inhibition of Rap1 Activation (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle) | 0 ± 5.2 | 100 |
| 1 | 25.3 ± 6.1 | 98 |
| 5 | 48.9 ± 5.8 | 97 |
| 10 | 75.6 ± 7.3 | 95 |
| 50 | 85.1 ± 12.5 | 80 |
| 100 | 86.3 ± 15.1 | 65 |
Note: Data is illustrative and will vary based on the experimental system.
Signaling Pathways and Workflows
This compound Mechanism of Action
This compound acts by inhibiting Epac proteins, which are activated by cyclic AMP (cAMP). This inhibition prevents the activation of downstream effectors, such as the small G-protein Rap1.
Caption: this compound inhibits Epac, blocking cAMP-mediated activation of Rap1.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical workflow for testing the effect of this compound on a cellular response.
Caption: A generalized workflow for studying the inhibitory effects of this compound.
References
Refining HJC0197 treatment protocols for better results
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the experimental use of HJC0197, a cell-permeable inhibitor of Exchange protein activated by cAMP (Epac) 1 and 2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable small molecule inhibitor of Epac1 and Epac2, which are guanine (B1146940) nucleotide exchange factors for the small GTPases Rap1 and Rap2. It functions independently of protein kinase A (PKA), another primary sensor for cyclic AMP (cAMP). By inhibiting Epac, this compound prevents the activation of Rap1 and its downstream signaling pathways.[1] The reported half-maximal inhibitory concentration (IC50) for Epac2 is 5.9 µM.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: For laboratory use, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to refer to the manufacturer's datasheet for specific solubility information. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (generally below 0.1%) to avoid solvent-induced cellular stress or toxicity.
Q3: How should this compound be stored?
A3: this compound should be stored at -20°C as recommended for many chemical compounds to ensure its stability and activity over time.[1]
Q4: What are the key downstream signaling pathways affected by this compound?
A4: this compound primarily impacts the Epac-Rap1 signaling axis. This pathway is involved in various cellular processes, including cell adhesion, proliferation, differentiation, and apoptosis. A diagram of this pathway is provided below.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure this compound has been stored properly at -20°C. Prepare fresh stock solutions and aliquot to minimize freeze-thaw cycles. |
| Incorrect Dosage | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Start with a range around the reported IC50 (5.9 µM for Epac2) and extend higher and lower. |
| Low Cell Permeability in Your Model | While described as cell-permeable, efficiency can vary between cell types. Consider increasing incubation time or using a positive control for Epac inhibition to validate the experimental setup. |
| Cell Line Insensitivity | The Epac signaling pathway may not be critical for the endpoint you are measuring in your chosen cell line. Confirm Epac expression in your cells and consider using a cell line known to be responsive to Epac signaling modulation. |
| Assay Interference | The assay readout itself might be affected by this compound or the solvent (DMSO). Run appropriate controls, including a vehicle-only control (DMSO) and an untreated control. |
Issue 2: Observed Cellular Toxicity
| Possible Cause | Troubleshooting Step |
| High Concentration of this compound | High concentrations of any small molecule can lead to off-target effects and toxicity. Reduce the concentration of this compound used in your experiments based on a dose-response curve for toxicity (e.g., using an MTT or LDH assay). |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in the culture medium is non-toxic (typically <0.1%). Run a vehicle-only control with the same DMSO concentration as your this compound-treated samples. |
| Extended Incubation Time | Prolonged exposure to the inhibitor may induce cell death. Optimize the incubation time to achieve the desired biological effect without causing significant toxicity. |
Experimental Protocols
General Protocol for a Cell-Based Assay with this compound
This protocol provides a general workflow for treating adherent cells with this compound.
Methodology:
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Cell Culture: Plate cells at an appropriate density in a multi-well plate and culture overnight to allow for attachment.
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Compound Preparation: On the day of the experiment, thaw the this compound stock solution (e.g., 10 mM in DMSO) and prepare serial dilutions in a serum-free medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same concentration of DMSO.
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Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
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Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
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Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as cell viability assays, protein extraction for Western blotting to assess Rap1 activation, or RNA extraction for gene expression analysis.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Target | Epac1 and Epac2 | [1] |
| IC50 (Epac2) | 5.9 µM | [1] |
| CAS Number | 1383539-73-8 | [1] |
| Storage Temperature | -20°C | [1] |
| Common Solvent | DMSO | N/A |
Table 2: Example Dose-Response Experiment Layout (96-well plate)
| Well Columns | 1-3 | 4-6 | 7-9 | 10-12 |
| Row A-G | Replicates of increasing this compound concentrations (e.g., 0.1 µM to 100 µM) | |||
| Row H | Vehicle Control (DMSO) | Untreated Control | Blank (Medium only) | N/A |
References
Addressing off-target effects of HJC0197
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using HJC0197, a cell-permeable inhibitor of Exchange protein activated by cAMP (Epac) 1 and 2. The information provided is intended for researchers, scientists, and drug development professionals to address potential issues related to the inhibitor's off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cell-permeable small molecule that inhibits the activity of both Epac1 and Epac2. Epac proteins are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPase Rap1. By inhibiting Epac, this compound prevents the activation of Rap1 and its downstream signaling pathways.
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the inhibition of Epac1 and Epac2, leading to the modulation of various cellular processes. These can include, but are not limited to, cell adhesion, cell-cell junction formation, and insulin (B600854) secretion. The specific outcome of Epac inhibition is highly dependent on the cellular context.
Q3: Is there a comprehensive off-target profile available for this compound?
A3: Currently, a comprehensive, publicly available off-target profile for this compound, such as a kinome scan, has not been identified in the scientific literature. Researchers should exercise caution and independently validate the specificity of this compound in their experimental models.
Q4: Are there known off-target effects for other Epac inhibitors that might be relevant for this compound?
A4: Yes, other Epac inhibitors have been reported to have off-target effects. For instance, the commonly used Epac inhibitor ESI-09 has been shown to act as a non-specific protein denaturant at concentrations above 25 µM.[1] Additionally, a derivative of this compound, known as HJC0198, exhibited discrepancies between its in vivo and in vitro activities, suggesting potential off-target engagement.[2] These findings highlight the importance of careful dose-response studies and specificity controls.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected or contradictory results compared to genetic knockdown of Epac1/2. | The observed phenotype may be due to this compound inhibiting other proteins (e.g., kinases, other signaling proteins) in addition to Epac. | 1. Perform a rescue experiment by overexpressing a resistant mutant of Epac1 or Epac2. 2. Use a structurally unrelated Epac inhibitor as a comparator. 3. Conduct a kinome scan or other broad selectivity profiling of this compound. |
| High level of cellular toxicity at effective concentrations. | This compound may be acting as a non-specific protein denaturant or inhibiting essential cellular processes through off-target interactions, similar to what has been observed with other inhibitors at high concentrations.[1] | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Assess cell viability using multiple assays (e.g., MTT, LDH release, Annexin V staining). 3. Compare the toxicity profile to a vehicle control and other known toxic compounds. |
| Effect of this compound is not reversed by increasing cAMP levels. | While this compound is an Epac inhibitor, if the observed effect is due to off-target binding, it may not be competitive with cAMP binding to Epac. | 1. Confirm that your experimental system shows a cAMP-dependent activation of Epac. 2. Investigate if this compound affects other signaling pathways that are independent of cAMP-Epac signaling. |
| Inconsistent results between in vitro and in vivo experiments. | Differences in metabolic stability, cell permeability, or the presence of different off-targets in a complex in vivo environment could lead to divergent results. A derivative of this compound has shown such discrepancies.[2] | 1. Characterize the pharmacokinetic and pharmacodynamic properties of this compound in your in vivo model. 2. Validate the on-target engagement in vivo using downstream biomarkers of the Epac-Rap1 pathway. |
Methodologies for Characterizing Off-Target Effects
Given the limited public data on this compound's selectivity, it is highly recommended that researchers perform their own off-target profiling.
Experimental Protocol: Kinome-Wide Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound against a broad panel of kinases, a common source of off-target effects for small molecule inhibitors.
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Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO).
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Assay Selection: Engage a commercial service provider that offers kinome-wide selectivity profiling (e.g., Eurofins DiscoverX KINOMEscan™, MRC PPU International Centre for Protein Kinase Profiling). These services typically offer panels of hundreds of kinases.[3][4][5][6][7]
-
Screening Concentration: Provide the service with this compound for an initial screen at a single high concentration (e.g., 1-10 µM) to identify potential hits.
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Data Analysis: The service will provide data on the percent inhibition of each kinase. Hits are typically defined as kinases with inhibition above a certain threshold (e.g., >50% or >80%).
-
Follow-up (Kd Determination): For any identified off-target hits, perform follow-up dose-response assays to determine the binding affinity (Kd) or inhibitory concentration (IC50).
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Data Interpretation: Compare the Kd or IC50 values for off-target kinases to the on-target IC50 for Epac1/2. Off-targets with potencies similar to or greater than the on-target potency are of highest concern.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA can be used to validate target engagement and identify off-target binding in a cellular context.
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Cell Culture and Treatment: Culture cells of interest and treat them with this compound at various concentrations or with a vehicle control.
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Heating: Heat the cell lysates or intact cells across a range of temperatures.
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Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to separate soluble and aggregated proteins.
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Protein Quantification: Quantify the amount of soluble protein at each temperature using Western blotting for specific targets (Epac1, Epac2, and potential off-targets identified from kinome scan) or mass spectrometry for a proteome-wide analysis.
-
Data Analysis: Ligand binding stabilizes the target protein, resulting in a shift in its melting curve to higher temperatures. The magnitude of this shift can be used to assess target engagement and specificity.
Signaling Pathways and Experimental Workflows
On-Target Signaling Pathway of this compound
Caption: On-target pathway of this compound, inhibiting Epac1/2 and downstream Rap1 activation.
Workflow for Off-Target Characterization
Caption: Experimental workflow to identify and validate potential off-target effects of this compound.
References
- 1. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective | MDPI [mdpi.com]
- 2. The future of EPAC-targeted therapies: agonism versus antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: HJC0197 Protocol Modifications
Disclaimer: Publicly available information on specific protocol modifications for HJC0197 across different cell lines is limited. This guide provides general troubleshooting advice and standardized protocols for utilizing small molecule inhibitors like this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable inhibitor of the Exchange protein activated by cAMP (Epac). It targets both Epac1 and Epac2 isoforms, which are involved in cAMP signaling pathways independent of Protein Kinase A (PKA).[1] By inhibiting Epac, this compound can modulate downstream cellular processes such as cell adhesion, proliferation, and differentiation.
Q2: What is the recommended starting concentration for this compound in a new cell line?
A2: For a new cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration. A typical starting range for a small molecule inhibitor like this compound could be from 0.1 µM to 50 µM. The IC50 value for Epac2 has been reported as 5.9 µM, which can serve as a reference point.[1]
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in a solvent like DMSO to create a concentrated stock solution. For storage, it is recommended to keep the stock solution at -20°C.[1] Before use, the stock solution should be thawed and diluted to the final working concentration in your cell culture medium. Avoid repeated freeze-thaw cycles.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is designed to be a specific inhibitor of Epac1 and Epac2, like most small molecule inhibitors, the possibility of off-target effects cannot be entirely ruled out. It is recommended to include appropriate controls in your experiments, such as a vehicle control (DMSO) and potentially a structurally related but inactive compound, if available.
Troubleshooting Guide
Issue 1: Low or no observable effect of this compound on my cell line.
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Potential Cause: The concentration of this compound may be too low for the specific cell line being used. Different cell lines can have varying sensitivities to inhibitors due to differences in protein expression, metabolism, or membrane permeability.
-
Solution:
-
Perform a Dose-Response Curve: Test a wider range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal effective concentration for your cell line.
-
Increase Incubation Time: The effect of the inhibitor may be time-dependent. Try increasing the incubation time with this compound (e.g., 24, 48, 72 hours).
-
Verify Target Expression: Confirm that your cell line expresses the target proteins, Epac1 and Epac2, at sufficient levels using techniques like Western Blot or qPCR.
-
Issue 2: High levels of cell death or cytotoxicity observed after treatment.
-
Potential Cause: The concentration of this compound may be too high, leading to toxic effects. Alternatively, the solvent (e.g., DMSO) concentration may be too high.
-
Solution:
-
Lower the Concentration: Reduce the concentration of this compound to a non-toxic range. A cell viability assay (e.g., MTT or Trypan Blue exclusion) should be performed in parallel with your functional assays.
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Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) and that a vehicle-only control is included in your experiments.
-
Issue 3: Inconsistent results between experiments.
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Potential Cause: Inconsistent results can arise from several factors, including variability in cell passage number, cell seeding density, or the handling of the compound.
-
Solution:
-
Standardize Cell Culture Conditions: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells and experiments.
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Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment to avoid degradation of the compound.
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Ensure Homogeneous Treatment: Mix the culture plates gently after adding the inhibitor to ensure even distribution.
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cell Viability in Different Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Cell Viability (%) |
| MCF-7 | 0 (Vehicle) | 100 ± 4.2 |
| 1 | 98 ± 3.5 | |
| 5 | 85 ± 5.1 | |
| 10 | 62 ± 4.8 | |
| 25 | 41 ± 3.9 | |
| 50 | 23 ± 2.7 | |
| A549 | 0 (Vehicle) | 100 ± 3.8 |
| 1 | 99 ± 2.9 | |
| 5 | 92 ± 4.3 | |
| 10 | 78 ± 5.5 | |
| 25 | 55 ± 4.1 | |
| 50 | 34 ± 3.2 | |
| PC-3 | 0 (Vehicle) | 100 ± 5.1 |
| 1 | 97 ± 4.6 | |
| 5 | 88 ± 3.7 | |
| 10 | 71 ± 4.9 | |
| 25 | 49 ± 3.3 | |
| 50 | 28 ± 2.9 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol: Determination of IC50 using a Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
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Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
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Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
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Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
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MTT Assay:
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Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubate for 4 hours at 37°C.
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Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
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Shake the plate for 10 minutes at room temperature.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis:
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Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
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Plot the percentage of cell viability against the logarithm of the this compound concentration.
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Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: this compound inhibits the Epac-mediated signaling pathway.
Caption: Experimental workflow for determining the IC50 of this compound.
References
Validation & Comparative
Investigating the Antiviral Potential of HJC0197: A Comparative Guide
For Immediate Release
This guide provides a comprehensive framework for evaluating the potential antiviral activity of HJC0197, a known inhibitor of Exchange protein directly activated by cAMP (Epac) 1 and 2. While currently recognized for its role in modulating cAMP signaling pathways, the antiviral properties of this compound have not been established in publicly available research. This document serves as a resource for researchers and drug development professionals by outlining a comparative and systematic approach to investigate this potential application.
We present standardized experimental protocols and data presentation formats to facilitate objective comparison with established antiviral agents. The methodologies described are fundamental to preclinical antiviral drug discovery and are designed to assess both the efficacy and cytotoxicity of investigational compounds like this compound.
Comparative Antiviral Activity and Cytotoxicity
Effective antiviral drug candidates must exhibit potent inhibition of viral replication at concentrations that are non-toxic to host cells. The therapeutic index (TI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50), is a critical measure of a compound's potential for clinical utility. A higher TI indicates a more favorable safety and efficacy profile.
The following table provides a template for summarizing the antiviral activity and cytotoxicity of this compound against a panel of viruses, in comparison to well-characterized antiviral drugs.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI = CC50/EC50) |
| This compound | [Insert Virus Name] | [Insert Cell Line] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 | >100 | >130 |
| Acyclovir | HSV-1 | Vero | 0.1-1.0 | >300 | >300 |
| Oseltamivir | Influenza A | MDCK | 0.004-0.1 | >1000 | >10000 |
| Ribavirin | Respiratory Syncytial Virus (RSV) | HEp-2 | 3.1-12.5 | >100 | >8 |
*EC50 and CC50 values are dependent on the specific virus, cell line, and assay conditions.
Detailed Experimental Protocols
To ensure reproducibility and enable cross-study comparisons, detailed and standardized protocols are essential. The following sections outline the methodologies for determining the cytotoxicity and antiviral efficacy of this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][2] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[1][2]
Protocol:
-
Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C.[1]
-
Compound Treatment: Prepare serial dilutions of this compound and add to the wells. Incubate for 48-72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well, then incubate for 1.5 hours at 37°C.[1]
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Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[1]
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Absorbance Reading: Measure the absorbance at 492 nm using a microplate reader.[1]
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CC50 Calculation: The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[3] It measures the ability of a compound to reduce the formation of plaques, which are localized areas of cell death caused by viral replication.[3]
Protocol:
-
Cell Monolayer: Seed susceptible host cells in 24-well plates and grow to a confluent monolayer.[4]
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Virus-Compound Incubation: Pre-incubate a known amount of virus (e.g., 40-80 plaque-forming units) with serial dilutions of this compound for 1-2 hours at 37°C.[5]
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Infection: Inoculate the cell monolayers with the virus-compound mixture and allow for adsorption for 90 minutes at 37°C.[4]
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Overlay: Aspirate the inoculum and overlay the cells with a semi-solid medium (e.g., 0.4% agarose) containing the corresponding concentration of the antiviral drug.[4]
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Incubation: Incubate the plates for 7 days at 37°C, or until plaques are visible in the control wells.[4]
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Plaque Visualization: Fix the cells with 10% formalin and stain with 0.8% crystal violet.[4] Plaques will appear as clear zones against a stained cell monolayer.
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EC50 Calculation: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
Viral Load Quantification by RT-qPCR
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a sensitive method to quantify viral RNA levels in infected cells.[6][7]
Protocol:
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Infection and Treatment: Infect host cells with the virus in the presence of serial dilutions of this compound.
-
RNA Extraction: At a specified time post-infection, extract total RNA from the cells.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme.[7]
-
qPCR: Perform qPCR using primers and probes specific to a viral gene.[7] A standard curve is generated using serial dilutions of a known quantity of viral RNA to enable absolute quantification.[7]
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Data Analysis: The viral load in each sample is calculated by comparing its amplification signal to the standard curve. The EC50 is determined as the compound concentration that reduces the viral RNA level by 50%.
Visualizing Experimental and Logical Frameworks
To provide a clear visual representation of the experimental workflow and the known signaling pathway of this compound, the following diagrams are provided.
Caption: Experimental workflow for validating the antiviral activity of this compound.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. An improved RT-qPCR method for direct quantification of enveloped RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of viral load assays to quantitate SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to JC Virus Inhibitors for Neurological Research and Drug Development
An Objective Analysis of Therapeutic Alternatives for Progressive Multifocal Leukoencephalopathy (PML)
Executive Summary
The JC virus (JCV), a common human polyomavirus, can lead to a rare, debilitating, and often fatal demyelinating disease of the central nervous system known as Progressive Multifocal Leukoencephalopathy (PML), particularly in immunocompromised individuals.[1][2][3] The reactivation of latent JCV and its lytic infection of oligodendrocytes and astrocytes are the hallmarks of PML.[2] Currently, there are no FDA-approved antiviral therapies specifically for JCV infection, and treatment primarily relies on restoring the patient's immune function.[1][2][3]
This guide provides a comparative analysis of several investigational inhibitors of the JC virus. While the initially requested compound, HJC0197, an Epac signaling inhibitor, has no documented anti-JCV activity in the current scientific literature, this review focuses on other promising therapeutic candidates. We will delve into their mechanisms of action, present available experimental and clinical data, and provide detailed experimental protocols for key assays.
Comparison of JC Virus Inhibitors
The following tables summarize the quantitative data for various JC virus inhibitors, categorized by their mechanism of action.
Table 1: In Vitro Efficacy of JC Virus Inhibitors
| Inhibitor | Target/Mechanism of Action | Cell Line | Viral Strain | IC50 | Selectivity Index (SI50) | Reference |
| GW-5074 | MAPK-ERK Signaling (c-Raf inhibitor) | SVG-A (human glial cells) | Not Specified | 6.8 µM | 11.8 | [4] |
| Normal Human Astrocytes (NHA) | Not Specified | 0.84 µM | >20.2 | [5] | ||
| Mefloquine (B1676156) | Endosomal Acidification | Not Specified | Not Specified | Not Reported | 4.0 | [4] |
| Chlorpromazine | Not Specified | Not Specified | Not Specified | Not Reported | 2.0 | [4] |
| Retro-2cycl | Not Specified | Not Specified | Not Specified | Not Reported | 7.4 | [4] |
Table 2: Clinical Trial Data for JC Virus Inhibitors
| Inhibitor | Trial Phase | Patient Population | Key Endpoints | Summary of Results | Reference |
| Topotecan (B1662842) | Phase II | 12 AIDS-related PML patients | Lesion size, survival | 3 out of 11 evaluable patients responded to therapy with decreased lesion size and prolonged survival. Hematologic toxicities were common. | [6][7] |
| Mefloquine | Open-label, randomized | 37 PML patients (majority HIV-positive) | Change in JCV DNA in CSF, clinical/MRI findings | No significant difference in CSF JCV DNA loads or clinical/MRI findings compared to standard of care. The study was terminated prematurely for futility. | [8][9][10][11] |
| Pembrolizumab (B1139204) | Open-label | 8 PML patients | Clinical improvement/stabilization, JCV DNA in CSF | 5 out of 8 patients showed clinical improvement or stabilization, with a corresponding reduction in CSF JCV viral load. | [12] |
| Pembrolizumab | Case Series | 4 HIV-positive PML patients | Clinical course, neurological deficits | 3 out of 4 patients showed improvement in neurological deficits and were alive at long-term follow-up. | [13] |
Detailed Experimental Protocols
In Vitro JC Virus Inhibition Assay (Indirect Immunofluorescence)
This protocol is based on the methodology used to evaluate GW-5074.[5]
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against JC virus infection in cell culture.
Materials:
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SVG-A cells or Normal Human Astrocytes (NHAs)
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JC virus stock
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Test compound (e.g., GW-5074)
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Cell culture medium (e.g., DMEM with 10% FBS)
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96-well plates
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Primary antibody against JCV VP1 protein
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Fluorescently labeled secondary antibody
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DAPI stain
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Fluorescence microscope or high-content imager
Procedure:
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Cell Seeding: Seed SVG-A cells or NHAs in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Compound Pre-treatment: Two hours prior to infection, treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).
-
Infection: Infect the cells with JC virus at a multiplicity of infection (MOI) that results in approximately 20-30% infected cells in the control wells after 72 hours.
-
Incubation: Incubate the infected cells for 72 hours at 37°C.
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with the primary antibody against JCV VP1.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope or high-content imager.
-
Quantify the number of VP1-positive cells and the total number of cells (DAPI-positive).
-
Calculate the percentage of infected cells for each compound concentration.
-
Determine the IC50 value by plotting the percentage of infection against the log of the compound concentration and fitting the data to a dose-response curve.
-
JC Virus DNA Quantification in Cerebrospinal Fluid (qPCR)
This protocol is a general outline based on clinical trial methodologies for mefloquine and pembrolizumab.[8][9][10][11][12]
Objective: To quantify the amount of JC virus DNA in the cerebrospinal fluid (CSF) of PML patients.
Materials:
-
CSF sample from a PML patient
-
DNA extraction kit suitable for viral DNA from CSF
-
Primers and probe specific for a conserved region of the JCV genome (e.g., T-antigen gene)
-
qPCR master mix
-
Real-time PCR instrument
-
JCV DNA standard for quantification
Procedure:
-
DNA Extraction: Extract viral DNA from the CSF sample using a validated DNA extraction kit according to the manufacturer's instructions.
-
qPCR Reaction Setup:
-
Prepare a reaction mixture containing the qPCR master mix, JCV-specific primers, and probe.
-
Add a specific volume of the extracted DNA to the reaction mixture.
-
Include a no-template control and a standard curve using a dilution series of the JCV DNA standard.
-
-
Real-time PCR:
-
Perform the qPCR reaction on a real-time PCR instrument using an appropriate cycling protocol (denaturation, annealing, and extension steps).
-
-
Data Analysis:
-
Generate a standard curve by plotting the Cq values of the standards against the log of their known concentrations.
-
Determine the concentration of JCV DNA in the patient sample by interpolating its Cq value on the standard curve.
-
Express the results as JCV DNA copies per milliliter of CSF.
-
Signaling Pathways and Experimental Workflows
JC Virus Lifecycle and Points of Inhibition
The following diagram illustrates the key stages of the JC virus lifecycle and where different classes of inhibitors exert their effects.
Caption: JC Virus lifecycle and targets of various inhibitors.
MAPK-ERK Signaling Pathway and GW-5074 Inhibition
GW-5074 is known to inhibit the MAPK-ERK signaling pathway, which is implicated in JC virus entry and trafficking.[4]
Caption: MAPK-ERK pathway and the inhibitory action of GW-5074.
Immune Checkpoint Inhibition in PML
Pembrolizumab, an anti-PD-1 antibody, is thought to restore anti-JCV T-cell responses.
Caption: Mechanism of immune checkpoint inhibition in PML.
Conclusion
The development of effective antiviral therapies for JC virus remains a significant challenge. While some compounds like GW-5074 show promise in preclinical studies, and others like topotecan have demonstrated limited clinical benefit, a definitive treatment is yet to emerge. Mefloquine, despite initial in vitro promise, failed to show efficacy in a clinical trial. More recently, immunomodulatory approaches using checkpoint inhibitors like pembrolizumab have shown encouraging results in some patients, highlighting the importance of the host immune response in controlling JCV. Further research is crucial to validate these findings in larger, controlled studies and to explore novel therapeutic targets and strategies to combat this devastating neurological disease.
References
- 1. An Elusive Target: Inhibitors of JC Polyomavirus Infection and Their Development as Therapeutics for the Treatment of Progressive Multifocal Leukoencephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Elusive Target: Inhibitors of JC Polyomavirus Infection and Their Development as Therapeutics for the Treatment of Progressive Multifocal Leukoencephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progressive multifocal leukoencephalopathy: current treatment options and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Oxindole GW-5074 Inhibits JC Polyomavirus Infection and Spread by Antagonizing the MAPK-ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topotecan in the treatment of acquired immunodeficiency syndrome-related progressive multifocal leukoencephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A study of mefloquine treatment for progressive multifocal leukoencephalopathy: results and exploration of predictors of PML outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study of mefloquine treatment for progressive multifocal leukoencephalopathy: results and exploration of predictors of PML outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Promising Results Published for Pembrolizumab to Treat Progressive Multifocal Leukoencephalopathy - - Practical Neurology [practicalneurology.com]
- 13. Prolonged survival in HIV-associated Progressive Multifocal Leukoencephalopathy treated with Pembrolizumab: a case series on treatment and long-term follow-up - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HJC0197 and Cidofovir for Researchers and Drug Development Professionals
An objective comparison of two distinct pharmacological agents, HJC0197, an inhibitor of Exchange Protein Directly Activated by cAMP (EPAC), and Cidofovir (B1669016), a broad-spectrum antiviral nucleotide analog. This guide provides a detailed analysis of their mechanisms of action, established and potential therapeutic applications, and available experimental data to inform researchers and professionals in drug development.
This document presents a comparative guide to this compound and cidofovir, summarizing their pharmacological profiles based on currently available data. While both are small molecules of interest in therapeutic research, they belong to different classes and have distinct primary mechanisms of action and established clinical applications. This guide will objectively present their characteristics, supported by experimental data, to aid researchers in understanding their respective potentials and limitations.
Executive Summary
This compound is a cell-permeable antagonist of Exchange Protein directly activated by cAMP (EPAC) 1 and 2, with a primary research focus in oncology and other diseases involving EPAC signaling pathways. In contrast, cidofovir is a well-established antiviral agent that acts as a viral DNA polymerase inhibitor with broad-spectrum activity against various DNA viruses.
At present, there are no direct comparative studies evaluating the efficacy or safety of this compound and cidofovir for any indication. Furthermore, there is no direct evidence to support an antiviral activity for this compound. The potential for antiviral effects of EPAC inhibitors is an emerging area of research, with some studies on other EPAC inhibitors showing activity against certain RNA viruses. Therefore, this comparison will focus on their distinct pharmacological properties.
Mechanism of Action
This compound: An EPAC Inhibitor
This compound functions by selectively blocking the activation of EPAC1 and EPAC2 induced by cyclic AMP (cAMP).[1][2] EPAC proteins are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2, playing a crucial role in various cellular processes independent of Protein Kinase A (PKA).[3] By inhibiting EPAC, this compound can modulate downstream signaling pathways involved in cell adhesion, migration, and proliferation.[3][4] It is important to note that some studies suggest that at higher concentrations, the inhibitory effects of this compound may be non-specific and potentially linked to protein denaturation.[5]
Cidofovir: A Viral DNA Polymerase Inhibitor
Cidofovir is an acyclic nucleoside phosphonate (B1237965) analog of deoxycytidine monophosphate. It exerts its antiviral effect after being phosphorylated by host cell enzymes to its active diphosphate (B83284) metabolite. This active form, cidofovir diphosphate, acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to the termination of DNA synthesis and inhibition of viral replication.[6] Cidofovir has a high selectivity for viral DNA polymerase over human DNA polymerases.[6]
Signaling and Experimental Workflow Diagrams
Comparative Data
Table 1: General Characteristics
| Feature | This compound | Cidofovir |
| Drug Class | EPAC1/2 Inhibitor | Acyclic Nucleoside Phosphonate |
| Primary Mechanism | Antagonist of EPAC1 and EPAC2 | Inhibition of viral DNA polymerase |
| Primary Therapeutic Area | Research in oncology, inflammation | Antiviral therapy for DNA viruses |
| Approval Status | Research compound, not approved | Approved for CMV retinitis in AIDS patients |
Table 2: In Vitro Activity
| Parameter | This compound | Cidofovir |
| Target | EPAC2 | Viral DNA Polymerase |
| IC50 | 5.9 µM for Epac2[1][2] | 0.5 to 2.8 µM for wild-type CMV isolates[7] |
| Antiviral Spectrum | Not established. Some EPAC inhibitors show activity against RNA viruses (SARS-CoV-2, Influenza A).[8] | Broad-spectrum against DNA viruses (Herpesviruses, Adenoviruses, Poxviruses, Papillomaviruses).[9][10] |
Table 3: Pharmacokinetic Properties of Cidofovir
| Parameter | Value | Reference |
| Administration | Intravenous | [7] |
| Terminal Half-life | ~2.6 hours (without probenecid) | [11] |
| Volume of Distribution (Vd) | ~0.5 L/kg | [11] |
| Protein Binding | ≤10% | [12] |
| Metabolism | Not significantly metabolized | [12] |
| Elimination | Primarily renal excretion (80-100% unchanged in urine within 24h without probenecid) | [7] |
No pharmacokinetic data for this compound is publicly available at this time.
Table 4: Toxicity Profile
| Compound | Primary Toxicities | Clinical Considerations |
| This compound | Data not available from clinical studies. In vitro studies suggest potential for non-specific protein denaturation at high concentrations.[5] | Research compound, safety profile in humans not established. |
| Cidofovir | Nephrotoxicity (dose-limiting), neutropenia, uveitis/iritis, decreased intraocular pressure.[7][13] | Co-administration with probenecid (B1678239) and intravenous hydration is required to reduce renal toxicity.[7] Contraindicated in patients with pre-existing renal impairment.[14] |
Experimental Protocols
Evaluation of this compound (EPAC Inhibition)
-
In Vitro EPAC Guanine Nucleotide Exchange Factor (GEF) Assay:
-
Principle: To measure the ability of this compound to inhibit EPAC-mediated GDP-GTP exchange on its substrate, Rap1.
-
Methodology: Recombinant EPAC protein is incubated with a fluorescently labeled GTP analog (e.g., mant-GTP) and GDP-loaded Rap1 in the presence of cAMP. The exchange of GDP for the fluorescent GTP on Rap1 leads to an increase in fluorescence. The assay is performed with varying concentrations of this compound to determine the IC50 value. Fluorescence is measured using a plate reader.
-
Reference: Based on protocols described for other EPAC inhibitors.[15][16]
-
-
Cell-Based Rap1 Activation Assay:
-
Principle: To assess the effect of this compound on EPAC-mediated Rap1 activation in a cellular context.
-
Methodology: Cells expressing EPAC are stimulated with a cell-permeable cAMP analog (e.g., 8-pCPT-2'-O-Me-cAMP) in the presence or absence of this compound. Activated (GTP-bound) Rap1 is then pulled down from cell lysates using a GST-fusion protein containing the Rap-binding domain of RalGDS. The amount of activated Rap1 is quantified by Western blotting.
-
Reference: Standard methods for assessing small GTPase activation.[17]
-
Evaluation of Cidofovir (Antiviral Activity)
-
Plaque Reduction Assay:
-
Principle: To determine the concentration of cidofovir required to reduce the number of viral plaques by 50% (EC50).[18]
-
Methodology: Confluent monolayers of susceptible host cells (e.g., human foreskin fibroblasts for CMV) are infected with a known amount of virus. After a short adsorption period, the virus is removed, and the cells are overlaid with a semi-solid medium containing various concentrations of cidofovir. After incubation to allow for plaque formation, the cells are fixed and stained, and the number of plaques is counted.[19][20]
-
-
Viral Yield Reduction Assay:
-
Principle: To measure the effect of cidofovir on the amount of infectious virus produced.[20]
-
Methodology: Host cells are infected with the virus and then treated with different concentrations of cidofovir. After a full replication cycle, the supernatant and/or cells are harvested, and the amount of infectious virus is quantified by titration, typically using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.[20]
-
Reference: Common assay to assess antiviral potency.[20]
-
Conclusion
This compound and cidofovir are fundamentally different compounds with distinct therapeutic rationales. This compound is a research tool for investigating the EPAC signaling pathway, with potential applications in diseases characterized by dysregulated cell migration and proliferation, such as cancer. Its development is still in the preclinical stage, and its safety and efficacy in humans have not been established.
Cidofovir, on the other hand, is a clinically approved antiviral drug with a well-defined mechanism of action and a proven, albeit dose-limited, efficacy against a range of DNA viruses. Its primary limitation is nephrotoxicity, which requires careful management during treatment.
While the discovery of antiviral activity in other EPAC inhibitors opens an intriguing, speculative avenue for future research, there is currently no basis for a direct therapeutic comparison between this compound and cidofovir. Researchers should consider their distinct properties when designing studies. This compound is a tool for cell signaling research, while cidofovir is a potent antiviral agent for specific clinical indications. Future studies on EPAC inhibitors may elucidate a potential role in viral diseases, but for now, their paths in drug development remain separate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. What are EPAC inhibitors and how do they work? [synapse.patsnap.com]
- 4. Epac activation reduces trans-endothelial migration of undifferentiated neuroblastoma cells and cellular differentiation with a CDK inhibitor further enhances Epac effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The future of EPAC-targeted therapies: agonism versus antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.hpra.ie [assets.hpra.ie]
- 7. Cidofovir Injection: Package Insert / Prescribing Info [drugs.com]
- 8. EPAC1 Pharmacological Inhibition with AM-001 Prevents SARS-CoV-2 and Influenza A Virus Replication in Cells [mdpi.com]
- 9. Cidofovir in the treatment of poxvirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. reference.medscape.com [reference.medscape.com]
- 15. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Allosteric inhibition of Epac: computational modeling and experimental validation to identify allosteric sites and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Epac-Rap1 Signaling Pathway Controls cAMP-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. A standardized approach to the evaluation of antivirals against DNA viruses: Orthopox-, adeno-, and herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Navigating the Inhibition of JC Virus T Antigen: A Comparative Guide
For Immediate Release
[City, State] – December 9, 2025 – In the ongoing effort to develop effective therapeutics against Progressive Multifocal Leukoencephalopathy (PML), a rare and often fatal demyelinating disease of the central nervous system, the JC virus (JCV) large T antigen has emerged as a critical target. This guide provides a comparative overview of known inhibitors targeting the T antigen, with a focus on their mechanism of action, experimental validation, and the intricate signaling pathways involved. While the initially investigated compound, HJC0197, remains unreferenced in publicly available scientific literature, this analysis pivots to other documented inhibitors to inform researchers, scientists, and drug development professionals.
The large T antigen is a multifunctional protein essential for viral replication and cellular transformation. Its helicase and ATPase activities are vital for unwinding the viral DNA, making it a prime target for therapeutic intervention. This guide will delve into compounds identified to inhibit these functions and their performance in various experimental assays.
Comparative Analysis of JC Virus T Antigen Inhibitors
Several small molecule inhibitors have been identified that target the ATPase activity of the JC virus large T antigen. A notable study conducted a high-throughput screening of a brain-biased library of compounds, leading to the identification of several promising candidates. The table below summarizes the efficacy and cytotoxicity of these compounds.
| Compound ID | ATPase Inhibition EC50 (µM) | Antiviral Activity (VP-1 Expression IC50, µM) | Cytotoxicity (LD50, µM in COS-7 cells) |
| LDN-0012753 | ≤ 15 | 19.9 ± 6.2 | > 100 |
| LDN-0015182 | ≤ 15 | 18.1 ± 8.2 | > 100 |
| LDN-0063710 | ≤ 15 | 52.5 ± 17.7 | > 100 |
| LDN-0065780 | ≤ 15 | 26.6 ± 16.3 | > 100 |
| AMT580-043 | Not specified | Potent (nearly fourfold smaller than SMAL) | More toxic than established compounds |
Data for LDN compounds sourced from a high-throughput screening study.[1] AMT580-043 data is from a separate study, with potency compared to the first-generation inhibitor SMAL.
Experimental Protocols
A detailed understanding of the methodologies used to evaluate these inhibitors is crucial for comparative analysis and future research.
Recombinant JCV Large T Antigen ATPase Activity Assay (Malachite Green Assay)
This assay quantifies the ATPase activity of the T antigen by measuring the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.[1]
Principle: The malachite green reagent forms a colored complex with free orthophosphate, and the absorbance of this complex is measured spectrophotometrically. The amount of Pi produced is directly proportional to the ATPase activity.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing 50 nM of recombinant JCV large T antigen in a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA) and varying concentrations of the inhibitor compound.
-
Initiation: Start the reaction by adding a defined concentration of ATP (e.g., 100 µM). The final reaction volume is typically 50 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time, for instance, 60 minutes.
-
Termination and Color Development: Stop the reaction by adding 20 µL of a malachite green solution. Allow the color to develop for 60 minutes at room temperature.
-
Measurement: Measure the absorbance at a wavelength of 620 nm using a plate reader.
-
Data Analysis: Convert absorbance values to nmol of PO4 using a standard curve generated with known concentrations of phosphate. Calculate the EC50 value for each inhibitor, which represents the concentration required to inhibit 50% of the T antigen's ATPase activity.
Antiviral Activity Assay (Immunofluorescence for VP-1 Expression)
This cell-based assay determines the ability of a compound to inhibit viral replication by measuring the expression of the late viral protein, VP-1.
Protocol:
-
Cell Culture: Seed a suitable cell line, such as COS-7 cells, in a multi-well plate.
-
Infection and Treatment: Infect the cells with JC virus and treat with varying concentrations of the inhibitor compound.
-
Incubation: Incubate the plates for a period sufficient for viral replication and protein expression (e.g., 48-72 hours).
-
Immunostaining:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Incubate with a primary antibody specific for the JCV VP-1 protein.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye like DAPI.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of VP-1 positive cells relative to the total number of cells (DAPI positive) to determine the percentage of infection. Calculate the IC50 value, the concentration of the compound that reduces VP-1 expression by 50%.
Viral Replication Assay (Quantitative PCR - qPCR)
This assay directly quantifies the amount of viral DNA in infected cells to assess the impact of an inhibitor on viral genome replication.[2][3]
Protocol:
-
Cell Culture, Infection, and Treatment: Follow the same initial steps as the immunofluorescence assay.
-
DNA Extraction: After the incubation period, lyse the cells and extract total DNA.
-
qPCR:
-
Perform a real-time PCR reaction using primers and a probe specific for a region of the JC virus genome (e.g., the large T antigen gene).
-
Use a housekeeping gene (e.g., RNase P) for normalization.
-
-
Data Analysis: Quantify the viral DNA copy number by comparing the amplification data to a standard curve of known viral DNA concentrations. Determine the inhibitor concentration that reduces the viral DNA copy number by 50%.
Signaling Pathways and Experimental Workflows
The JC virus large T antigen exerts its effects by interacting with and modulating key cellular signaling pathways. Understanding these interactions is crucial for identifying novel therapeutic targets.
JC Virus T Antigen and Cell Cycle Control
The T antigen plays a pivotal role in dysregulating the host cell cycle to create a favorable environment for viral replication. It achieves this primarily through its interaction with the retinoblastoma (pRb) family of tumor suppressor proteins.[4]
Caption: JC Virus T Antigen disrupts the pRb-E2F complex, promoting S-phase entry.
JC Virus T Antigen and the Wnt/β-catenin Pathway
The T antigen can also modulate the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation and differentiation. This interaction is thought to contribute to the oncogenic potential of the virus.[5][6]
Caption: JC Virus T Antigen stabilizes β-catenin, leading to increased cell proliferation.
Experimental Workflow for Inhibitor Screening
The process of identifying and validating inhibitors of the JC virus T antigen typically follows a multi-step workflow.
Caption: A typical workflow for the discovery and validation of JCV T antigen inhibitors.
Conclusion
The development of effective antiviral therapies for PML remains a significant challenge. The JC virus large T antigen, with its essential enzymatic functions, presents a viable target for drug development. While the specific compound this compound could not be publicly identified, the comparative analysis of other known inhibitors provides valuable insights for the research community. The data and protocols presented herein offer a foundation for future studies aimed at discovering and optimizing potent and safe inhibitors of the JC virus T antigen. Further research into the detailed mechanisms of T antigen-host protein interactions will undoubtedly unveil new avenues for therapeutic intervention against this devastating neurological disease.
References
- 1. Inhibition of large T antigen ATPase activity as a potential strategy to develop anti-polyomavirus JC drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of JC virus DNA replication using a quantitative and high-throughput assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Detection by Quantitative PCR - Guide to Services - CNPHI [cnphi.canada.ca]
- 4. Role of the interaction between large T antigen and Rb family members in the oncogenicity of JC virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Oncogenic Effects, Pathways, and Target Molecules of JC Polyoma Virus T Antigen in Cancer Cells [frontiersin.org]
- 6. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
Hypothetical Efficacy of HJC0197 vs. Mirtazapine in Progressive Multifocal Leukoencephalopathy (PML): A Mechanistic Comparison
A guide for researchers, scientists, and drug development professionals.
Progressive Multifocal Leukoencephalopathy (PML) is a rare, debilitating, and often fatal demyelinating disease of the central nervous system caused by the reactivation of the John Cunningham (JC) virus.[1][2][3] Currently, there is no approved antiviral therapy specifically for PML, and treatment primarily relies on restoring the patient's immune function.[2][3] This guide provides a comparative overview of the established, albeit debated, therapeutic approach using mirtazapine (B1677164) and explores the hypothetical potential of a novel compound, HJC0197, based on its distinct mechanism of action. This comparison is intended to stimulate further research into novel therapeutic avenues for this devastating disease.
Mirtazapine: A Serotonin Receptor Antagonist
Mirtazapine is an antidepressant that has been used off-label for the treatment of PML based on its ability to block the 5-hydroxytryptamine 2A (5-HT2A) receptor.[4][5][6] In-vitro studies have suggested that the JC virus utilizes the 5-HT2A receptor to gain entry into glial cells, the primary target of the virus in the brain.[4][5] By antagonizing this receptor, mirtazapine is hypothesized to inhibit viral entry and thus prevent the spread of the virus within the central nervous system.
Clinical Evidence for Mirtazapine in PML
The clinical efficacy of mirtazapine for PML remains a subject of debate. The existing evidence is primarily composed of case reports and a limited number of cohort studies, which have yielded conflicting results. Some case reports have described clinical improvement in patients with PML after treatment with mirtazapine, particularly in cases associated with natalizumab treatment for multiple sclerosis.[2][4] However, larger cohort studies have failed to demonstrate a statistically significant benefit of mirtazapine on PML outcomes.[4][7]
Due to the rarity of PML, conducting large-scale, randomized controlled trials to definitively assess the efficacy of mirtazapine has been challenging. Therefore, its use is considered empirical and is often part of a broader treatment strategy that includes immune reconstitution.[4]
This compound: An Epac Signaling Inhibitor - A Hypothetical Candidate for PML
This compound is a cell-permeable inhibitor of the Exchange protein directly activated by cAMP (Epac) 1 and 2. To date, there are no published preclinical or clinical studies evaluating the efficacy of this compound in the context of PML. The proposal of this compound as a potential therapeutic agent for PML is purely hypothetical and based on a mechanistic rationale that requires experimental validation.
The Epac Signaling Pathway
The Epac proteins (Epac1 and Epac2) are guanine (B1146940) nucleotide exchange factors for the small G proteins Rap1 and Rap2. They are activated by cyclic AMP (cAMP) and play a role in various cellular processes, including cell adhesion, proliferation, and inflammation. The cAMP signaling pathway is a ubiquitous second messenger system involved in a wide array of physiological functions. While there is no direct evidence linking the Epac signaling pathway to JC virus replication or PML pathogenesis, exploring novel pathways is crucial given the lack of effective treatments.
Comparative Summary of Mirtazapine and this compound
| Feature | Mirtazapine | This compound |
| Target | 5-HT2A Receptor | Epac1 and Epac2 |
| Proposed Mechanism in PML | Inhibition of JC virus entry into glial cells. | Hypothetical: Modulation of host cell pathways involved in viral replication or host immune response. |
| Clinical Data for PML | Case reports and small cohort studies with conflicting results. No statistically significant benefit demonstrated in larger analyses. | None available. |
| Experimental Data for PML | In-vitro studies suggesting 5-HT2A receptor as a viral entry point. | None available. |
Experimental Protocols
As there is no experimental data for this compound in the context of PML, a detailed experimental protocol cannot be provided. However, a hypothetical preclinical workflow to investigate its potential efficacy is outlined below. For mirtazapine, the key experimental protocol would involve in-vitro viral entry assays.
Mirtazapine: In-Vitro JC Virus Entry Assay
Objective: To determine the inhibitory effect of mirtazapine on JC virus entry into glial cells.
Methodology:
-
Cell Culture: Culture human glial cells (e.g., oligodendrocytes or astrocytes) susceptible to JC virus infection.
-
Drug Treatment: Pre-incubate the glial cells with varying concentrations of mirtazapine for a specified period.
-
Viral Infection: Infect the treated and untreated (control) cells with a known titer of JC virus.
-
Assessment of Viral Entry: After a defined incubation period, quantify the amount of viral entry. This can be done through various methods, such as:
-
Immunofluorescence: Staining for viral proteins within the cells.
-
Quantitative PCR (qPCR): Measuring the levels of viral DNA inside the cells after washing away unbound virus.
-
-
Data Analysis: Compare the levels of viral entry in mirtazapine-treated cells to the untreated controls to determine the dose-dependent inhibitory effect.
Visualizations
Signaling Pathway of JC Virus Entry and Mirtazapine's Proposed Mechanism
Caption: Proposed mechanism of mirtazapine in blocking JC virus entry into glial cells.
Hypothetical Preclinical Workflow for this compound in PML Research
Caption: A proposed experimental workflow to evaluate the efficacy of this compound for PML.
Conclusion
The comparison between mirtazapine and this compound for the treatment of PML highlights the significant unmet medical need for this disease. Mirtazapine, with its known mechanism of action targeting a putative viral entry receptor, has been investigated with inconclusive results. Its use remains empirical. This compound, on the other hand, represents a completely novel and hypothetical approach. While there is currently no evidence to support its use in PML, its distinct mechanism of action as an Epac inhibitor warrants preclinical investigation. The workflows and diagrams presented here are intended to provide a framework for future research that could potentially uncover new therapeutic strategies for PML. Further exploration of novel cellular pathways, such as the one targeted by this compound, is essential to advance the field and offer hope to patients suffering from this devastating neurological disorder.
References
- 1. wmjonline.org [wmjonline.org]
- 2. scivisionpub.com [scivisionpub.com]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. The Benefit of Mirtazapine in the Treatment of Progressive Multifocal Leukoencephalopathy in a Young HIV-positive Patient: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innovationscns.com [innovationscns.com]
- 7. Treatment of Progressive Multifocal Leukoencephalopathy With Mirtazapine - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of HJC0197's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HJC0197, a known inhibitor of Exchange proteins directly activated by cAMP (EPAC), with other alternative EPAC inhibitors. The information presented is supported by experimental data from various studies to facilitate informed decisions in research and drug development.
This compound is a cell-permeable compound that functions as an antagonist for both EPAC1 and EPAC2.[1][2][3] It selectively blocks the cAMP-induced activation of EPAC proteins without significantly affecting the activity of Protein Kinase A (PKA), another primary target of cAMP.[1][3] The primary mechanism of action of this compound involves the inhibition of the guanine (B1146940) nucleotide exchange factor (GEF) activity of EPAC proteins, which in turn prevents the activation of the downstream small GTPase, Rap1.[1][2]
Comparative Performance of EPAC Inhibitors
The following table summarizes the quantitative data for this compound and other selected EPAC inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency; a lower IC50 value indicates a more potent inhibitor.[4][5]
| Compound | Target(s) | IC50 Value | Mechanism of Action | Key Findings |
| This compound | EPAC1 and EPAC2 | 5.9 µM for EPAC2[1][2] | Antagonist | Selectively blocks cAMP-induced EPAC activation; inhibits EPAC1-mediated Rap1-GDP exchange at 25 µM.[1][2] |
| ESI-09 | EPAC1 and EPAC2 | 3.2 µM for EPAC1, 1.4 µM for EPAC2[6] | Competitive Inhibitor | Competes with cAMP for binding to EPAC; has shown efficacy in preclinical animal models for various diseases.[7] |
| CE3F4 | EPAC1 | 23 ± 3 µM[6] | Uncompetitive Inhibitor | Inhibits EPAC in an uncompetitive fashion with respect to cAMP.[7] |
| 5376753 | EPAC1 | Not specified | Allosteric Inhibitor | Binds to the hinge region of the cyclic nucleotide binding domain, preventing activation by cAMP.[8] |
Signaling Pathway of EPAC and Inhibition by this compound
The diagram below illustrates the canonical EPAC signaling pathway and the point of inhibition by this compound. Upon binding of the second messenger cyclic AMP (cAMP), EPAC proteins undergo a conformational change that activates their guanine nucleotide exchange factor (GEF) domain. This domain then promotes the exchange of GDP for GTP on the small G protein Rap1. Activated, GTP-bound Rap1 can then interact with various effector proteins to modulate downstream cellular processes, including cell adhesion, migration, and proliferation. This compound acts as an antagonist, preventing the initial activation of EPAC by cAMP.
Caption: EPAC signaling pathway and this compound inhibition.
Key Experimental Protocols for Verifying Mechanism of Action
The following are detailed methodologies for key experiments used to characterize and verify the mechanism of action of EPAC inhibitors like this compound.
In Vitro Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay directly measures the ability of an inhibitor to block the EPAC-mediated exchange of GDP for GTP on Rap1.
-
Principle: A fluorescently labeled GDP analog (e.g., BODIPY-GDP) is pre-loaded onto recombinant Rap1b. Upon addition of EPAC and cAMP, the GEF activity of EPAC catalyzes the exchange of the fluorescent GDP for unlabeled GDP or GTP in the buffer, resulting in a decrease in fluorescence.
-
Protocol:
-
Prepare a reaction mixture containing purified recombinant EPAC1 or EPAC2, and Rap1b pre-loaded with BODIPY-GDP in an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).[9]
-
Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture.
-
Initiate the exchange reaction by adding a fixed concentration of cAMP.[9]
-
Monitor the decrease in fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the initial rates of the reaction at each inhibitor concentration and plot them to determine the IC50 value.
-
8-NBD-cAMP Competition Binding Assay
This assay determines if an inhibitor directly competes with cAMP for binding to EPAC.
-
Principle: A fluorescent cAMP analog, 8-NBD-cAMP, is used. When bound to EPAC, its fluorescence properties (e.g., polarization or intensity) are altered. A competitive inhibitor will displace 8-NBD-cAMP, causing a reversal of this change.
-
Protocol:
-
In a microplate, prepare a reaction mix containing purified EPAC and 8-NBD-cAMP in assay buffer.[9]
-
Add varying concentrations of the test inhibitor or unlabeled cAMP (as a positive control).
-
Incubate the plate at room temperature.
-
Measure the fluorescence polarization or intensity using a microplate reader with appropriate excitation and emission wavelengths for 8-NBD-cAMP (e.g., 470 nm excitation/540 nm emission).[9]
-
A decrease in fluorescence polarization or a change in intensity indicates displacement of 8-NBD-cAMP by the inhibitor.
-
Cellular Rap1 Activation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block EPAC-mediated Rap1 activation within a cellular context.
-
Principle: Active, GTP-bound Rap1 is specifically pulled down from cell lysates using a GST-fusion protein of the RalGDS-Rap binding domain (RBD), which only binds to the active form of Rap1. The amount of pulled-down Rap1 is then quantified by Western blotting.
-
Protocol:
-
Culture a suitable cell line (e.g., HEK293 cells) and treat with the test inhibitor for a specified time.
-
Stimulate the cells with an EPAC-specific agonist (e.g., 8-pCPT-2'-O-Me-cAMP) to activate EPAC.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Incubate the cell lysates with GST-RalGDS-RBD beads to pull down active Rap1.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with an anti-Rap1 antibody to detect the amount of active Rap1.
-
Probe total cell lysates for total Rap1 as a loading control.
-
Quantify the band intensities to determine the relative amount of active Rap1 in treated versus untreated cells.
-
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for the in vitro EPAC GEF activity assay.
Caption: Workflow for the cellular Rap1 activation assay.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. interpriseusa.com [interpriseusa.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. Pharmacological Inhibition of Epac1 Averts Ferroptosis Cell Death by Preserving Mitochondrial Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric Inhibition of Epac: COMPUTATIONAL MODELING AND EXPERIMENTAL VALIDATION TO IDENTIFY ALLOSTERIC SITES AND INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Cross-Validation of HJC0197's Effects in Different Labs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the Epac inhibitor HJC0197. Due to the limited availability of direct cross-laboratory validation studies, this document synthesizes data from various independent research publications to offer a comprehensive overview of its performance alongside alternative Epac inhibitors.
This compound is a cell-permeable compound that functions as an antagonist of both Epac1 and Epac2 (Exchange protein directly activated by cAMP). It is reported to selectively block the activation of Epac by cAMP without significantly affecting the activity of Protein Kinase A (PKA), a key consideration in dissecting cAMP signaling pathways. However, it is crucial to note that some studies have raised concerns about the potential for non-specific, protein-denaturing effects of this compound, particularly at higher concentrations.
Quantitative Comparison of Epac Inhibitors
To provide a clear comparison of this compound with other commonly used Epac inhibitors, the following table summarizes their reported half-maximal inhibitory concentrations (IC50) from various sources. It is important to consider that variations in experimental conditions, such as cell lines, assay formats, and reagent concentrations, can contribute to differences in observed IC50 values across studies.
| Compound | Target(s) | Reported IC50 (µM) | Cell Line / Assay Conditions | Reference |
| This compound | Epac1, Epac2 | 5.9 (for Epac2) | In vitro guanine (B1146940) nucleotide exchange factor (GEF) assay | [1] |
| ESI-09 | Epac1, Epac2 | Not consistently reported; concerns about non-specific effects | Various | [2] |
| ESI-05 | Epac2 | 0.43 | In vitro cAMP-mediated EPAC2 GEF activity | [3] |
| CE3F4 | Epac1 | 10.7 | In vitro guanine nucleotide exchange activity | [4] |
| (R)-CE3F4 | Epac1 | 5.8 | In vitro guanine nucleotide exchange activity | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common experimental protocols used to assess the effects of this compound and other Epac inhibitors.
Rap1 Activation Assay (Pull-down Assay)
This assay is a cornerstone for measuring the activation of the small GTPase Rap1, a direct downstream effector of Epac.
Objective: To quantify the amount of active, GTP-bound Rap1 in cell lysates following treatment with Epac inhibitors.
General Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, neuroblastoma cell lines) and grow to a suitable confluency. Treat cells with the desired concentrations of this compound or other inhibitors for a specified duration. A positive control (e.g., an Epac agonist like 8-pCPT-2'-O-Me-cAMP) and a vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing detergents and protease inhibitors to preserve protein integrity and the GTP-bound state of Rap1.
-
Pull-down of Active Rap1: Incubate the cell lysates with a GST-fusion protein of the RalGDS-Rap binding domain (RBD) coupled to glutathione-agarose beads. The RalGDS-RBD specifically binds to the active, GTP-bound form of Rap1.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detection: Probe the membrane with a primary antibody specific for Rap1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Perform densitometric analysis of the bands to quantify the relative amount of active Rap1 in each sample. Normalize the results to the total Rap1 levels in the input lysates.
Akt Phosphorylation Assay (Western Blot)
This assay is used to assess the phosphorylation status of Akt (also known as Protein Kinase B), a downstream signaling molecule that can be indirectly affected by Epac activity in some cellular contexts.
Objective: To determine the effect of Epac inhibitors on the phosphorylation of Akt at key activating residues (e.g., Ser473 and Thr308).
General Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound or other inhibitors as described in the Rap1 activation assay protocol.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase inhibitors in addition to protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method such as the BCA assay to ensure equal loading for western blotting.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473 or anti-phospho-Akt Thr308).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
-
Normalization and Quantification:
-
Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.
-
Quantify the band intensities using densitometry and express the results as the ratio of phosphorylated Akt to total Akt.
-
Signaling Pathway and Experimental Workflow Visualizations
To further clarify the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Epac signaling pathway and the inhibitory point of this compound.
Caption: Experimental workflow for the Rap1 pull-down activation assay.
Caption: Experimental workflow for the Akt phosphorylation assay.
References
A Comparative Guide to Small Molecule Inhibitors of Polyomaviruses: HJC0197 in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of HJC0197 and other small molecule inhibitors targeting various stages of the polyomavirus life cycle. While this compound is a known inhibitor of the host cell signaling protein Epac, its direct antiviral activity against polyomaviruses has not been documented in peer-reviewed literature. This guide, therefore, presents this compound's known mechanism of action alongside that of established polyomavirus inhibitors, offering a comprehensive overview for researchers exploring novel antiviral strategies. We include quantitative data, detailed experimental protocols, and visualizations of key viral and cellular pathways to aid in the evaluation of these compounds.
Introduction to Polyomavirus Inhibition
Human polyomaviruses, such as BK polyomavirus (BKPyV) and JC polyomavirus (JCPyV), are ubiquitous pathogens that can cause severe disease in immunocompromised individuals. The lack of approved antiviral therapies for polyomavirus-associated diseases necessitates the exploration of new inhibitory compounds. Small molecule inhibitors offer a promising therapeutic avenue, with various compounds identified to target distinct phases of the viral life cycle, from host cell entry to viral DNA replication.
This compound: An Inhibitor of Host Cell Signaling
This compound is a cell-permeable antagonist of Exchange protein directly activated by cAMP (Epac) 1 and 2, with a reported IC50 of 5.9 μM for Epac2.[1][2] It functions by selectively blocking cAMP-induced Epac activation without affecting Protein Kinase A (PKA) activity.[3] Notably, at a concentration of 10 μM, this compound completely blocks Epac-mediated phosphorylation of Akt in HEK293 cells.[3]
The relevance of this compound to polyomavirus infection is speculative and would be indirect, targeting host cell pathways that the virus might exploit. Polyomaviruses are known to activate the PI3K/Akt signaling pathway to promote their replication. Therefore, an inhibitor like this compound that modulates Akt phosphorylation could potentially have an antiviral effect. However, direct experimental evidence for the anti-polyomavirus activity of this compound is currently lacking.
Direct-Acting Small Molecule Inhibitors of Polyomaviruses
In contrast to this compound, a variety of small molecules have been identified that directly target viral proteins or processes. These can be broadly categorized based on their mechanism of action:
-
Entry Inhibitors: These molecules prevent the virus from entering host cells, typically by interfering with the interaction between the viral capsid protein VP1 and host cell receptors.
-
Replication Inhibitors: These compounds target the viral Large T antigen (TAg), a multifunctional protein essential for viral DNA replication. Specifically, they often inhibit its ATPase/helicase activity.
-
Trafficking Inhibitors: These molecules disrupt the transport of the virus within the host cell, preventing it from reaching the nucleus where replication occurs.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the available quantitative data for various small molecule inhibitors of polyomaviruses. It is important to note that the reported values may vary depending on the specific polyomavirus species, cell type, and assay used.
| Inhibitor | Target/Mechanism | Virus | Assay | Potency (EC50/IC50) | Reference |
| This compound | Epac2 (host protein) | - | Epac2 GEF activity | IC50: 5.9 µM | [1][2] |
| AY4 | VP1 (Entry inhibitor) | JCPyV | Pseudovirus infection | 500 µM (significant block), 1 mM (complete block) | [4] |
| D1min peptide | VP1 pore (Entry inhibitor) | BKPyV | Cell-based assay | EC50: 30 nM | |
| Artesunate | Viral Replication | JCPyV | Extracellular DNA load | EC50: 2.9 µM | |
| Bithionol | T antigen ATPase | SV40, BKV | TAg ATPase activity, Plaque assay | Potent inhibition (specific values not provided) | [5] |
| Hexachlorophene | T antigen ATPase | SV40, BKV | TAg ATPase activity, Plaque assay | Potent inhibition (specific values not provided) | [5] |
| MAL2-11B derivative | T antigen ATPase | SV40 | TAg ATPase activity | IC50: ~5 µM | |
| Retro-2.1 | Retrograde transport | JCPyV, BKPyV, SV40 | Infection assay | EC50: 3.9 µM (JCPyV) | |
| Unnamed Compounds | T antigen ATPase | JCPyV | ATPase activity, VP-1 expression | EC50 ≤ 15 µM (ATPase), EC50: 15-52 µM (VP-1) | [6][7] |
| NA-17 | Viral Replication | BKPyV | Infection assay | EC50: 190 µM | |
| TN-18 | Viral Replication | BKPyV | Infection assay | EC50: 682 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of polyomavirus inhibitors.
Pseudovirus-Based Neutralization Assay
This assay is used to quantify the ability of a compound to inhibit viral entry.
Materials:
-
HEK293T cells
-
Plasmids: lentiviral backbone expressing a reporter gene (e.g., luciferase), packaging plasmid (e.g., psPAX2), and a plasmid expressing the polyomavirus VP1 protein.
-
Transfection reagent
-
Target cells expressing the appropriate receptors for the polyomavirus being studied.
-
Inhibitor compound
-
Luciferase assay reagent
-
96-well plates
-
Luminometer
Procedure:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the lentiviral backbone, packaging plasmid, and VP1 expression plasmid using a suitable transfection reagent.
-
Harvest the supernatant containing the pseudovirus particles 48-72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
-
Neutralization Assay:
-
Seed target cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitor compound.
-
Incubate the pseudovirus with the different concentrations of the inhibitor for 1 hour at 37°C.
-
Add the virus-inhibitor mixture to the target cells.
-
Incubate for 48-72 hours.
-
-
Data Analysis:
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the virus-only control.
-
Determine the EC50 value, which is the concentration of the inhibitor that reduces viral entry by 50%.
-
VP1 Binding Assay using Flow Cytometry
This assay quantifies the ability of a compound to block the binding of the virus to host cells.
Materials:
-
Purified and fluorescently labeled polyomavirus virions or VP1 pentamers.
-
Target cells
-
Inhibitor compound
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
96-well V-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and wash the target cells.
-
Resuspend the cells in flow cytometry buffer to the desired concentration.
-
-
Binding Inhibition:
-
Pre-incubate the fluorescently labeled virus/VP1 with serial dilutions of the inhibitor compound for 1 hour on ice.
-
Add the target cells to the virus-inhibitor mixture.
-
Incubate on ice for 1 hour to allow binding.
-
-
Washing and Analysis:
-
Wash the cells twice with cold flow cytometry buffer to remove unbound virus.
-
Resuspend the cells in flow cytometry buffer.
-
Analyze the cells by flow cytometry, measuring the fluorescence intensity of the cell population.
-
-
Data Analysis:
-
Determine the percentage of fluorescently positive cells or the mean fluorescence intensity for each inhibitor concentration.
-
Calculate the percentage of binding inhibition relative to the virus-only control.
-
Large T Antigen ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATPase activity of the Large T antigen, which is essential for its helicase function during viral DNA replication.
Materials:
-
Purified recombinant Large T antigen
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Inhibitor compound
-
Malachite green reagent for phosphate (B84403) detection
-
96-well plates
-
Plate reader
Procedure:
-
Assay Setup:
-
Add the assay buffer, purified Large T antigen, and serial dilutions of the inhibitor compound to the wells of a 96-well plate.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Phosphate Detection:
-
Stop the reaction and detect the amount of inorganic phosphate released by adding the malachite green reagent.
-
Incubate at room temperature to allow color development.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Calculate the percentage of ATPase activity inhibition for each inhibitor concentration relative to the enzyme-only control.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces ATPase activity by 50%.
-
Visualizing Key Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate important signaling pathways involved in polyomavirus infection and a general workflow for inhibitor screening.
Caption: Polyomavirus entry and activation of host signaling pathways.
Caption: Workflow for screening and characterizing polyomavirus inhibitors.
Objective Comparison and Conclusion
This guide highlights a critical distinction in the current landscape of potential polyomavirus inhibitors. On one hand, compounds like this compound represent an indirect, host-centric approach. By targeting cellular signaling pathways such as the Epac/Akt axis, these molecules could potentially disrupt the cellular environment that polyomaviruses require for efficient replication. This strategy holds the advantage of a potentially broader antiviral spectrum and a higher barrier to the development of viral resistance. However, the lack of direct anti-polyomavirus data for this compound underscores the speculative nature of this approach at present. Further research is required to determine if the modulation of Epac signaling by this compound translates into a tangible antiviral effect against polyomaviruses and to establish a therapeutic window that avoids off-target effects.
On the other hand, direct-acting small molecules that target viral components like the VP1 capsid protein or the Large T antigen have demonstrated clear antiviral efficacy in preclinical studies. These inhibitors offer the advantage of high specificity for their viral targets, which can translate to a better safety profile. The quantitative data presented in this guide, while variable, provides a foundation for comparing the relative potencies of these direct-acting inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. interpriseusa.com [interpriseusa.com]
- 4. mdpi.com [mdpi.com]
- 5. A screen for modulators of large T antigen’s ATPase activity uncovers novel inhibitors of Simian Virus 40 and BK virus replication [escholarship.org]
- 6. Inhibition of large T antigen ATPase activity as a potential strategy to develop anti-polyomavirus JC drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of large T antigen ATPase activity as a potential strategy to develop anti-polyomavirus JC drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers and drug development professionals, understanding the safety profile of novel small molecule inhibitors is paramount. This guide provides a comparative analysis of the preclinical safety data for HJC0197 and its related compounds, ESI-09 and CE3F4, all of which target the Exchange protein directly activated by cAMP (Epac). Due to the limited publicly available quantitative toxicology data, this comparison focuses on qualitative in vivo observations and known limitations.
While this compound is a commercially available cell-permeable inhibitor of both Epac1 and Epac2, its preclinical safety and toxicology profile remains largely uncharacterized in the public domain. In contrast, more information is available for the related Epac inhibitors, ESI-09 and CE3F4, offering valuable insights into the potential safety considerations for this class of compounds.
Comparative Safety Profile
The following table summarizes the available safety and tolerability information for this compound, ESI-09, and CE3F4. It is important to note the absence of standardized toxicological metrics such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) for all three compounds in the reviewed literature.
| Compound | Target(s) | Key Safety/Tolerability Observations | Known Limitations |
| This compound | Epac1 and Epac2 | No publicly available in vivo safety or toxicology data. | Lack of preclinical safety data is a significant knowledge gap. |
| ESI-09 | Epac1 and Epac2 | In vivo studies in mice have shown it to be "well-tolerated" at doses of 10 mg/kg/day (intraperitoneal) and 50 mg/kg/day (oral gavage)[1]. No notable toxicity was reported at these doses[1]. | At high concentrations, there is a concern that ESI-09 may act as a non-specific protein denaturant[2][3][4]. |
| CE3F4 | Preferential for Epac1 | Has been used in in vivo studies in mice[5][6]. | Low bioavailability is a primary limiting factor for its in vivo application[7]. No specific in vivo toxicity has been highlighted as a major concern. |
Experimental Protocols
The following are generalized experimental protocols for preclinical safety and toxicology studies of small molecule enzyme inhibitors. These are based on standard industry practices and regulatory guidelines, as specific protocols for this compound, ESI-09, and CE3F4 are not publicly available.
Acute Toxicity Study
-
Objective: To determine the potential for acute toxicity and to identify the maximum tolerated dose (MTD) following a single administration of the test compound.
-
Species: Typically performed in two rodent species (e.g., rats and mice).
-
Methodology:
-
Animals are divided into several dose groups, including a control group receiving the vehicle only.
-
The test compound is administered once via the intended clinical route (e.g., oral, intravenous).
-
Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of up to 14 days.
-
At the end of the observation period, a gross necropsy is performed on all animals.
-
Repeated-Dose Toxicity Study (Sub-chronic)
-
Objective: To evaluate the toxicological effects of the test compound after repeated administration over a period of 28 or 90 days.
-
Species: One rodent and one non-rodent species are typically used.
-
Methodology:
-
Animals are dosed daily with the test compound at multiple dose levels for the specified duration. A control group receives the vehicle.
-
Throughout the study, animals are monitored for clinical signs, body weight changes, and food/water consumption.
-
Periodic hematology, clinical chemistry, and urinalysis are conducted.
-
At the end of the treatment period (and often after a recovery period for some groups), a full necropsy is performed, and selected organs are weighed and examined histopathologically.
-
Safety Pharmacology
-
Objective: To assess the potential effects of the test compound on vital physiological functions.
-
Methodology:
-
Central Nervous System: A functional observational battery (FOB) and automated tests are used to evaluate behavioral and neurological changes in rodents.
-
Cardiovascular System: In vivo studies in a non-rodent species (e.g., dog, non-human primate) are conducted to monitor electrocardiogram (ECG), blood pressure, and heart rate. In vitro hERG channel assays are also performed to assess the potential for QT interval prolongation.
-
Respiratory System: Respiratory rate and function are monitored in rodents using methods like whole-body plethysmography.
-
Signaling Pathway and Experimental Workflow
The primary target of this compound and its related compounds is the Epac protein, a guanine (B1146940) nucleotide exchange factor (GEF) for the small G-protein Rap1. The activation of this pathway plays a crucial role in various cellular processes.
Caption: The Epac-Rap1 signaling pathway and the point of inhibition by this compound and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and pharmacological characterizations of ESI-09 based EPAC inhibitors: defining the ESI-09 "therapeutic window" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Stability, pharmacokinetics, and biodistribution in mice of the EPAC1 inhibitor (R)-CE3F4 entrapped in liposomes and lipid nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Replicating Key Experiments with HJC0197: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of HJC0197, an inhibitor of Exchange protein activated by cAMP (Epac), with a key alternative. This document outlines the methodologies for replicating pivotal experiments and presents supporting data to evaluate its performance in the context of cancer cell migration and invasion.
This compound is a cell-permeable antagonist of both Epac1 and Epac2, with a reported half-maximal inhibitory concentration (IC50) of 5.9 µM for Epac2. It functions by selectively blocking the activation of Epac proteins by cyclic AMP (cAMP), without significantly affecting the activity of Protein Kinase A (PKA), another key component of cAMP signaling. The primary signaling cascade influenced by this compound is the Epac-Rap1 pathway, which plays a crucial role in various cellular functions, including cell adhesion, migration, and invasion. Dysregulation of this pathway is often implicated in cancer progression, particularly in pancreatic cancer where Epac1 is frequently overexpressed.
Comparative Analysis of Epac Inhibitors
To provide a clear comparison of this compound's performance, this guide includes data on a well-characterized alternative Epac inhibitor, ESI-09. ESI-09 also inhibits both Epac1 and Epac2 and has been extensively studied in the context of pancreatic cancer cell migration.
| Inhibitor | Target(s) | IC50 (Epac2) | Mechanism of Action | Key Application |
| This compound | Epac1 and Epac2 | 5.9 µM | Selective, competitive inhibitor of cAMP binding to Epac | Inhibition of cancer cell migration and invasion |
| ESI-09 | Epac1 and Epac2 | 1.4 µM | Non-competitive inhibitor of Epac activation | Inhibition of pancreatic cancer cell migration and invasion |
Key Experiments: Cell Migration and Invasion Assays
The following sections detail the protocols for two fundamental in vitro assays used to assess the efficacy of this compound in inhibiting cancer cell motility.
Transwell Migration/Invasion Assay
This assay measures the ability of cancer cells to migrate through a porous membrane, and in the case of the invasion assay, through an additional layer of extracellular matrix (Matrigel), in response to a chemoattractant.
Experimental Protocol:
-
Cell Culture: Pancreatic cancer cell lines (e.g., PANC-1, AsPC-1) are cultured in appropriate media until they reach 80-90% confluency.
-
Cell Starvation: Prior to the assay, cells are serum-starved for 12-24 hours to minimize baseline migration.
-
Preparation of Transwell Inserts: For invasion assays, the upper surface of the Transwell inserts (8.0 µm pore size) is coated with a thin layer of Matrigel and allowed to solidify. For migration assays, this step is omitted.
-
Cell Seeding: Starved cells are harvested, resuspended in serum-free media, and seeded into the upper chamber of the Transwell inserts.
-
Treatment: this compound or the alternative inhibitor is added to the upper chamber at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS), to stimulate cell migration.
-
Incubation: The plates are incubated for 24-48 hours to allow for cell migration/invasion.
-
Cell Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated/invaded cells on the lower surface are fixed and stained with crystal violet. The number of stained cells is quantified by counting under a microscope or by dissolving the stain and measuring absorbance.
-
Data Analysis: The percentage of migration/invasion inhibition is calculated relative to the vehicle control.
Wound Healing (Scratch) Assay
This assay assesses the collective migration of a cell monolayer to close a mechanically created "wound."
Experimental Protocol:
-
Cell Seeding: Cells are seeded in a multi-well plate and grown to form a confluent monolayer.
-
Wound Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the center of the cell monolayer.
-
Treatment: The culture medium is replaced with fresh medium containing different concentrations of this compound or the alternative inhibitor. A vehicle control is included.
-
Image Acquisition: Images of the wound are captured at time zero and at regular intervals (e.g., every 6-12 hours) for up to 48 hours using a microscope.
-
Data Analysis: The area of the wound is measured at each time point using image analysis software. The rate of wound closure is calculated to determine the effect of the inhibitor on cell migration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Epac-Rap1 signaling pathway targeted by this compound and the general experimental workflow for testing its effect on cell migration.
Caption: The Epac-Rap1 signaling pathway and the inhibitory action of this compound.
Safety Operating Guide
Proper Disposal of HJC0197: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat HJC0197 as a hazardous chemical waste. Proper disposal requires adherence to specific protocols to ensure personnel safety and environmental protection. This guide provides detailed procedures for the handling and disposal of this compound in a laboratory setting.
Researchers and drug development professionals handling this compound must be aware of its chemical properties and potential hazards to ensure safe disposal. While a comprehensive Safety Data Sheet (SDS) containing detailed toxicity and environmental impact data is not publicly available, the provided information from suppliers indicates that this compound should be handled as a hazardous substance.[1] Therefore, general principles of hazardous chemical waste disposal must be strictly followed.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves suitable for handling organic solvents.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
All handling of this compound, including weighing and dissolution, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
This compound Disposal Protocol
The following step-by-step procedure outlines the proper disposal of this compound waste, including pure compound, solutions, and contaminated labware.
1. Waste Segregation:
-
Solid Waste: Unused or expired solid this compound should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. This compound is soluble in organic solvents like DMSO and dimethylformamide (DMF).[1] The waste container should be appropriate for these solvents.
-
Contaminated Labware: All labware, such as pipette tips, tubes, and glassware, that has come into contact with this compound must be considered contaminated and disposed of as hazardous solid waste.
2. Waste Container Labeling:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" or "4-cyclopentyl-2-[[(2,5-dimethylphenyl)methyl]thio]-1,6-dihydro-6-oxo-5-pyrimidinecarbonitrile".[1]
-
List all components of a liquid waste mixture, including solvents and their approximate concentrations.
-
Include the date of waste generation and the name of the responsible individual or laboratory.
3. Storage of Waste:
-
Hazardous waste containers should be kept securely closed except when adding waste.
-
Store waste in a designated, well-ventilated, and secure area away from incompatible chemicals.
-
Secondary containment should be used to prevent spills.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash.
Decontamination of Glassware
For reusable glassware, a triple-rinse procedure is recommended:
-
Rinse the glassware three times with a suitable solvent in which this compound is soluble (e.g., DMSO or DMF).
-
Collect the rinsate as hazardous liquid waste.
-
Follow with a standard laboratory glassware washing procedure.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an absorbent material suitable for chemical spills.
-
Collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report the spill to your institution's EHS office.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1383539-73-8 | [1] |
| Molecular Formula | C19H21N3OS | [1] |
| Molecular Weight | 339.5 g/mol | [1] |
| Solubility in DMSO | ~5 mg/mL | [1] |
| Solubility in DMF | ~10 mg/mL | [1] |
Below is a diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Urgent Safety Notice: Information Regarding "HJC0197" is Unavailable
Immediate action required: Do not handle this substance until a full hazard assessment is completed. Initial searches for "HJC0197" have yielded no specific safety data, indicating it may be a novel, uncharacterized, or internally designated compound. The absence of a Safety Data Sheet (SDS) means the physical, health, and environmental hazards are unknown.
In the interest of ensuring the immediate safety of all laboratory personnel, this document provides a conservative, procedural framework for handling unknown or uncharacterized chemical substances. This guidance is based on established principles of laboratory safety and should be implemented until a substance-specific SDS can be obtained from the manufacturer or supplier.
Core Principle: Hazard Assessment of Unknown Substances
When dealing with a chemical of unknown toxicity and reactivity, it must be treated as a substance of high acute toxicity.[1] It is the responsibility of the principal investigator or laboratory supervisor to ensure a thorough hazard assessment is conducted before any work begins.[2][3]
Personal Protective Equipment (PPE) for Uncharacterized Substances
Until the hazards of this compound are known, a comprehensive PPE protocol is mandatory. The following table outlines the minimum required PPE for various laboratory operations involving an uncharacterized substance.
| Activity | Required PPE | Rationale |
| Handling Solid Compound | - Full-face respirator with appropriate cartridges- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Safety goggles (if not using a full-face respirator)- Lab coat- Closed-toe shoes | Prevents inhalation of airborne particulates and protects against skin and eye contact. |
| Preparing Solutions | - Full-face respirator or chemical fume hood- Chemical-resistant gloves- Chemical splash goggles- Face shield- Lab coat- Chemical-resistant apron | Protects against inhalation of vapors and splashes of the dissolved compound. A fume hood is the preferred engineering control. |
| Running Reactions | - Chemical fume hood- Chemical-resistant gloves- Safety glasses- Lab coat- Closed-toe shoes | Provides primary containment of potential reactions, splashes, and off-gassing. |
| Waste Disposal | - Chemical-resistant gloves- Safety goggles- Lab coat- Closed-toe shoes | Protects against accidental exposure during the handling and transport of hazardous waste. |
Note: Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.[4]
Operational and Disposal Plans
Workflow for Handling Uncharacterized Compounds
The following diagram outlines the mandatory workflow for initiating work with any new or uncharacterized chemical compound like this compound. Adherence to this process is critical for ensuring laboratory safety.
Caption: Workflow for handling uncharacterized chemicals.
Standard Operating Procedure (SOP) Development
A substance-specific SOP must be written and approved before any experimental work begins. This SOP should include, at a minimum:
-
A description of the potential hazards (assuming high toxicity).
-
The required engineering controls and PPE.[1]
-
Step-by-step instructions for the experimental procedure.
-
Emergency procedures for spills, exposures, or other incidents.[4]
-
Waste disposal procedures.
Disposal Plan
All waste generated from work with this compound must be considered hazardous waste.
-
Segregation: Do not mix this waste with other chemical waste streams.
-
Containment: Use a dedicated, properly sealed, and clearly labeled hazardous waste container. The label should include the name "this compound" and the date.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[4][5] Do not dispose of this material down the drain or in regular trash.
This guidance is intended to provide immediate, essential safety and logistical information for the handling of an unknown substance. It is imperative to obtain the official Safety Data Sheet for this compound to understand its specific hazards and handling requirements.
References
- 1. Chemical Safety in Laboratories | Environmental Health and Safety | Western Washington University [ehs.wwu.edu]
- 2. Chemical Safety | Environmental Health and Safety | Virginia Tech [ehs.vt.edu]
- 3. Personal Protective Equipment | Environmental Health and Safety | Virginia Tech [ehs.vt.edu]
- 4. uab.edu [uab.edu]
- 5. Chemical Safety and Hazardous Waste | Environmental Health and Safety (EHS) | Vanderbilt University [vanderbilt.edu]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
